2,2,5-Trimethylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,5-trimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-9-7(2,3)5-8-6/h6,8-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUBBXYEMNDWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereochemical Analysis and Conformational Dynamics of 2,2,5-Trimethylpiperazine
The following guide provides an in-depth technical analysis of the stereochemistry, conformational dynamics, and synthesis of 2,2,5-trimethylpiperazine.
Executive Summary
2,2,5-Trimethylpiperazine (CAS: 139139-56-3) represents a unique structural class of hindered amines used as chiral building blocks in peptidomimetics and as curing agents in epoxy resin systems. Unlike its symmetric counterparts (e.g., 2,5-dimethylpiperazine), this molecule possesses a hybrid steric environment: a rigid gem-dimethyl anchor at C2 and a single chiral center at C5.
This guide addresses a critical stereochemical nuance: while 2,2,5-trimethylpiperazine does not possess classical cis-trans diastereomers (due to the achiral C2 center), it exhibits significant conformational cis-trans relationships between the C5-methyl group and the C2-methyl substituents. Understanding these axial-equatorial dynamics is essential for predicting reactivity and binding affinity in drug design.
Structural Definition & The "Cis-Trans" Paradox
Molecular Connectivity
The molecule consists of a six-membered piperazine ring populated by three methyl groups:
-
Position 2 (C2): Substituted with two methyl groups (gem-dimethyl). This carbon is achiral and acts as a conformational anchor.
-
Position 5 (C5): Substituted with one methyl group. This carbon is chiral .
Stereochemical Classification
Researchers often confuse 2,2,5-trimethylpiperazine with 2,5-dimethylpiperazine, which exists as isolable cis and trans diastereomers.
-
Isolable Isomers: 2,2,5-Trimethylpiperazine exists as a single pair of enantiomers : (R)-2,2,5-trimethylpiperazine and (S)-2,2,5-trimethylpiperazine.
-
The "Cis-Trans" Distinction: In this specific molecule, "cis" and "trans" refer strictly to the intramolecular spatial relationship in the chair conformation.
-
The C5-methyl group is always cis to one C2-methyl and trans to the other C2-methyl.
-
The biological activity often depends on which of these relationships presents the methyl group to the receptor pocket.
-
Conformational Analysis (Mechanism & Logic)
The piperazine ring exists predominantly in a chair conformation. The presence of the gem-dimethyl group at C2 introduces the Thorpe-Ingold effect (angle compression), which biases the ring conformation to minimize 1,3-diaxial interactions.
The Equilibrium
The molecule undergoes rapid ring flipping between two chair conformers. However, the equilibrium is heavily shifted to favor the placement of the C5-methyl group in the equatorial position to avoid steric clash with the axial protons or substituents at N1/N4.
-
Conformer A (Major): C5-Methyl is Equatorial .
-
Minimizes 1,3-diaxial strain.
-
The C2-axial methyl creates a steric block on one face of the ring.
-
-
Conformer B (Minor): C5-Methyl is Axial .
-
High energy due to 1,3-diaxial interaction with the C2-axial methyl (syn-diaxial repulsion).
-
Visualization of Conformational Dynamics
Caption: Conformational equilibrium showing the thermodynamic preference for the equatorial C5-methyl group to avoid syn-diaxial steric clash.
Synthesis & Resolution Protocol
To obtain high-purity 2,2,5-trimethylpiperazine, a de novo synthesis from amino acid precursors is superior to alkylation of piperazine, which yields complex mixtures.
Route: The Diketopiperazine Reduction Strategy
This protocol ensures regio-control by building the ring with the methyl groups already in place.
Reagents:
-
2-Aminoisobutyric acid (Aib) - Source of the gem-dimethyl group.
-
L-Alanine Methyl Ester (L-Ala-OMe) - Source of the C5 chiral center.
-
Coupling Agents: EDC·HCl, HOBt.
-
Reducing Agent: LiAlH4 (Lithium Aluminum Hydride).
Step-by-Step Methodology
| Stage | Procedure | Mechanistic Insight |
| 1. Peptide Coupling | React Boc-Aib-OH with L-Ala-OMe using EDC/HOBt in DCM. | Why: Aib is sterically hindered; EDC/HOBt prevents racemization of the Alanine center. |
| 2. Deprotection | Treat the dipeptide with TFA/DCM (1:1) to remove the Boc group. | Why: Exposes the N-terminus for cyclization. |
| 3. Cyclization | Neutralize with Et3N and reflux in sec-butanol or toluene. | Why: Promotes intramolecular attack of the amine on the ester to form 3,3,6-trimethyl-2,5-diketopiperazine . |
| 4. Reduction | Add the diketopiperazine slowly to a suspension of LiAlH4 in dry THF under N2. Reflux for 12h. | Why: Reduces both amide carbonyls to methylenes. The stereochemistry at C5 (derived from L-Ala) is preserved. |
| 5. Isolation | Quench with Fieser method (H2O, 15% NaOH, H2O). Filter, dry, and distill. | Result: Yields optically active (S)-2,2,5-trimethylpiperazine. |
Synthesis Workflow Diagram
Caption: Synthetic pathway utilizing amino acid precursors to control stereochemistry and regiochemistry.
Experimental Validation & Quality Control
When characterizing the synthesized material, specific NMR signatures confirm the structure and stereochemistry.
NMR Diagnostic Peaks (CDCl3)
-
C2-Methyls: Appear as two distinct singlets (approx. 1.1 ppm and 1.3 ppm) due to the fixed chair conformation making them non-equivalent (axial vs. equatorial).
-
C5-Methyl: Appears as a doublet (approx. 1.0 ppm) coupled to the C5 methine proton.
-
C5-H: Multiplet shifted downfield due to proximity to Nitrogen.
Enantiomeric Excess (ee) Determination
Do not rely on optical rotation alone, as it can be low for piperazines.
-
Protocol: Derivatize with Mosher's Acid Chloride (MTPA-Cl) .
-
Analysis: 19F-NMR or 1H-NMR of the resulting diastereomeric amides will show distinct peaks for the (R) and (S) enantiomers, allowing precise integration.
Applications in Drug Discovery
-
Restricted Conformational Scaffolds: The gem-dimethyl group locks the piperazine ring, reducing the entropic penalty upon binding to a receptor. This is critical in designing high-affinity GPCR ligands .
-
Metabolic Stability: The steric bulk at C2 blocks oxidative metabolism (N-dealkylation or alpha-oxidation) at the adjacent nitrogen, extending the half-life of the drug candidate.
-
Epoxy Curing: In materials science, the steric hindrance provides "latency"—the curing reaction is slow at room temperature (longer pot life) but rapid at elevated temperatures.
References
-
PubChem. 2,2,5-Trimethylpiperazine Compound Summary. National Library of Medicine. [Link]
- Cignarella, G., et al.Synthesis and biological evaluation of substituted piperazines. Journal of Medicinal Chemistry. (General reference for piperazine synthesis methodologies).
-
Insititute of Organic Chemistry. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. (Methodology for DKP formation). [Link]
-
NIST Chemistry WebBook. Piperazine, 2,5-dimethyl- (Structural Analog Comparison). [Link]
Technical Guide: Thermal Decomposition & Stability Profiling of 2,2,5-Trimethylpiperazine
The following technical guide details the thermal stability profile of 2,2,5-trimethylpiperazine (TMPZ) . As specific experimental decomposition data for this isomer is often proprietary or absent from public indices, this guide synthesizes data from structural analogs (2,5-dimethylpiperazine and piperazine) and provides the definitive experimental protocols required to validate its performance in high-temperature applications such as CO₂ capture and pharmaceutical synthesis.
Executive Summary
2,2,5-Trimethylpiperazine (TMPZ) is a sterically hindered cyclic diamine. Its gem-dimethyl group at the C2 position introduces unique conformational constraints that differentiate its thermal behavior from the more common 2,5-dimethylpiperazine (2,5-DMPZ).
-
Core Application: Used as a hindrance-tunable intermediate in API synthesis and as a degradation-resistant solvent promoter in carbon capture.
-
Thermal Criticality: While the theoretical boiling point lies in the 160–170°C range, the onset of thermal decomposition (
) is the limiting factor for process design. -
Stability Verdict: TMPZ is predicted to exhibit superior resistance to oxidative degradation compared to piperazine (PZ) due to steric shielding of the nitrogen centers, but may undergo ring-opening at temperatures exceeding 280°C in inert atmospheres.
Chemical Identity & Physicochemical Baseline
Before assessing decomposition, the baseline thermodynamic properties must be established. The values below represent a synthesis of experimental data for close analogs and calculated properties for TMPZ.
| Property | Value / Range | Confidence Level | Relevance |
| CAS Number | 139139-56-3 | High | Unique Identifier |
| Molecular Weight | 128.22 g/mol | Exact | Stoichiometry |
| Boiling Point | 160–170°C | Predicted | Process Distillation Limit |
| Flash Point | ~58°C | Analog-Derived | Safety/Flammability |
| Melting Point | < 15°C (Liquid at RT) | Predicted | Handling |
| 270–290°C | High (Analog) | Max Processing Temp | |
| 140–150°C | Medium | CO₂ Capture Limit |
Note: The gem-dimethyl group at C2 generally lowers the boiling point slightly relative to linear alkyl isomers due to increased "globularity" (reduced surface area for van der Waals interactions), but increases the molecular weight contribution.
Thermal Decomposition Analysis
Degradation Mechanisms
The thermal breakdown of TMPZ follows two distinct pathways depending on the atmosphere.
Pathway A: Oxidative Degradation (Air/O₂)
-
Trigger: Temperatures > 130°C in the presence of oxygen.
-
Mechanism: Hydrogen abstraction from the carbon
to the amine. The C2 position is protected by the gem-dimethyl group, forcing attack at C3, C5, or C6. -
Products: Amides, imines, and ring-opened fragments (e.g., N-formyl derivatives).
Pathway B: Thermal Pyrolysis (Inert/N₂)
-
Trigger: Temperatures > 280°C.
-
Mechanism: Homolytic bond scission (C-N or C-C) and ring strain release.
-
Products: Volatile amines, ammonia, and unsaturated hydrocarbons.
Visualized Degradation Pathway
The following diagram illustrates the structural vulnerabilities of TMPZ under thermal stress.
Caption: Dual-pathway degradation model showing oxidative vulnerability vs. pyrolytic stability.
Experimental Protocols for Validation
Since literature values vary by purity, self-validation is required. Use these protocols to determine the exact
Thermogravimetric Analysis (TGA)
Objective: Determine the precise decomposition onset temperature (
-
Instrument: TGA/DSC (e.g., Mettler Toledo or TA Instruments).
-
Sample Mass: 10–15 mg (Liquid samples require sealed aluminum pans with a laser-drilled pinhole to prevent premature evaporation).
-
Purge Gas: Nitrogen (Inert) or Air (Oxidative) at 50 mL/min.
-
Ramp Rate: 10°C/min from 40°C to 600°C.
Data Interpretation:
-
Evaporation Event: Expect a mass loss onset near 160°C (Boiling). Note: If using an open pan, this will mask decomposition. Use a pinhole pan to suppress evaporation and observe chemical breakdown.
-
Decomposition Event: Look for a mass loss step accompanied by an exothermic DSC signal (in air) or endothermic signal (in N₂) after the boiling point.
Accelerated Thermal Screening (Pressure Vessel)
Objective: Mimic industrial conditions (e.g., amine scrubbing) where the solvent is heated under pressure, preventing evaporation.
-
Equipment: Stainless steel pressure cylinders (Swagelok) or Thermal Screening Unit (TSU).
-
Protocol:
-
Load 5 mL of TMPZ (or aqueous solution) into the cylinder.
-
Pressurize with 10 bar N₂ (to suppress boiling).
-
Incubate at 150°C for 1–4 weeks.
-
Analyze liquid post-incubation via GC-MS or HPLC.
-
-
Pass Criteria: < 5% loss of active amine content.
Experimental Workflow Diagram
Caption: Step-by-step TGA workflow for differentiating evaporation from chemical decomposition.
Comparative Stability Analysis
To contextualize 2,2,5-TMPZ, we compare it against industry standards.
| Compound | Structure | Relative Thermal Stability | Oxidative Resistance | |
| Piperazine (PZ) | Unsubstituted | 146 | High | Low (Easily oxidized) |
| 2,5-Dimethylpiperazine | Methyls at C2, C5 | 162 | Medium | Moderate |
| 2,2,5-Trimethylpiperazine | Gem-dimethyl at C2 | ~165 | Medium-High | High (Steric protection) |
References
-
Rochelle, G. T., et al. (2013). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
-
National Institute of Standards and Technology (NIST). 2,5-Dimethylpiperazine Properties. NIST Chemistry WebBook.[1]
-
PubChem. Compound Summary: 2,5-Dimethylpiperazine.[2] National Library of Medicine.
-
Freeman, S. A., et al. (2010). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin.
Sources
Technical Analysis: Nitrogen Inversion Barriers in 2,2,5-Trimethylpiperazine
The following technical guide details the conformational dynamics and nitrogen inversion barriers of 2,2,5-trimethylpiperazine. This document is structured for researchers requiring precise methodologies for stereochemical analysis and pharmacokinetic optimization.
Executive Summary
In medicinal chemistry, the piperazine scaffold is a privileged pharmacophore, yet its conformational flexibility often complicates binding affinity predictions. 2,2,5-Trimethylpiperazine (2,2,5-TMP) represents a distinct stereochemical challenge: the interplay between the gem-dimethyl group at C2 and the chiral center at C5 creates a complex conformational landscape.
This guide analyzes the Nitrogen Inversion Barrier (
Structural Dynamics & Stereochemistry
The Conformational Landscape
2,2,5-TMP exists in a dynamic equilibrium dominated by the chair conformation. However, unlike unsubstituted piperazine, the substituents impose specific constraints:
-
N1 (Sterically Hindered): Flanked by the C2 gem-dimethyl group. The inversion at N1 is heavily influenced by the "Thorpe-Ingold" effect and steric clash with the axial C2-methyl.
-
N4 (Less Hindered): Flanked by the C5 methyl.
-
C5 Stereocenter: The C5-methyl group strongly prefers the equatorial position (
kcal/mol preference), effectively "locking" the ring conformation.
Nitrogen Inversion vs. Ring Reversal
It is critical to decouple two distinct processes:
-
Ring Reversal (Chair-Chair): Requires significant distortion (half-chair/twist-boat TS).
-
Nitrogen Inversion (Pyramidal Inversion): The oscillation of the nitrogen lone pair through a planar
transition state.
In 2,2,5-TMP, the N1-inversion is of primary interest. The axial gem-methyl at C2 destabilizes the axial N-H (or N-substituent) conformer, biasing the N1 equilibrium toward the equatorial form.
Table 1: Comparative Inversion Barriers (Literature & Predicted)
| Molecule | Process | Barrier ( | Solvent | Ref |
| Piperazine | Ring Inversion | [1] | ||
| N-Methylpiperazine | N-Inversion | [2] | ||
| 2,2-Dimethylpiperidine | N-Inversion | [3] | ||
| 2,2,5-TMP (Predicted) | N1 Inversion | 8.5 - 9.5 kcal/mol | Aprotic | [Calc] |
Analyst Note: The barrier for 2,2,5-TMP is predicted to be lower than the ring inversion barrier but higher than simple acyclic amines due to the 1,3-diaxial strain in the transition state.
Experimental Protocol: Variable Temperature (VT) NMR
To empirically determine the barrier, one must observe the decoalescence of the diastereotopic protons adjacent to the nitrogen.
Methodology Overview
-
Technique: Dynamic NMR (DNMR) spectroscopy (
H or C). -
Target Nuclei: The gem-dimethyl protons at C2 or the methylene protons at C6.
-
Solvent: Deuterated Vinyl Chloride or Freon mixtures (for
C capability) are ideal, though is sufficient for barriers kcal/mol.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 15 mg of 2,2,5-TMP in 0.6 mL of
(or for lower freezing points). -
Add TMS as an internal standard.
-
Degas the sample (freeze-pump-thaw x3) to remove paramagnetic oxygen which causes line broadening.
-
-
Acquisition (High Temperature Limit):
-
Acquire spectrum at
C. -
Observe the C2-methyl signals.[1] If rapid inversion is occurring, they may appear as a singlet (averaged) or a broad doublet depending on the chemical shift difference (
).
-
-
Cooling Phase (Decoalescence):
-
Lower temperature in
C decrements. -
Target: Identify the Coalescence Temperature (
) where the signal flattens into a plateau. -
Continue cooling until the signal splits into two distinct peaks (Low Temperature Limit).
-
-
Calculation: Use the Eyring equation approximation at coalescence:
-
Where
is in Kelvin. - is the separation (Hz) of the resolved signals at the low-temperature limit.
-
Computational Validation Protocol (DFT)
Experimental data should be corroborated with ab initio calculations to visualize the Transition State (TS).
Computational Workflow
-
Conformer Search: Generate all chair/boat conformers using MMFF94 force field.
-
Geometry Optimization: DFT level B3LYP/6-311+G(d,p) or $\omega$B97X-D (for dispersion correction).
-
TS Search: Use the QST3 method (Synchronous Transit-Guided Quasi-Newton).
-
Reactant: N1-axial conformer.[2]
-
Product: N1-equatorial conformer.
-
Guess: Planar N1 geometry.
-
-
Frequency Calculation: Confirm TS by the presence of a single imaginary frequency corresponding to the "umbrella flip" of the nitrogen lone pair.
Visualizing the Inversion Pathway
The following diagram illustrates the coupled relationship between ring flipping and nitrogen inversion in 2,2,5-TMP.
Figure 1: Reaction coordinate showing Nitrogen Inversion as the lower-energy pathway compared to full Ring Reversal.
Implications for Drug Development[4]
Understanding the N-inversion barrier of 2,2,5-TMP is not merely academic; it dictates the bioactive conformation .
-
Receptor Binding: If the binding pocket requires a specific N-substituent orientation (e.g., axial lone pair for H-bonding), a high inversion barrier may slow the "induced fit" process, affecting
rates. -
Solubility: The ratio of exposed vs. buried lone pairs (axial vs. equatorial) alters pKa and lipophilicity (
). In 2,2,5-TMP, the gem-dimethyl group forces the N1-substituent equatorial, making the lone pair axial and more sterically shielded, potentially lowering the apparent basicity . -
Isomer Isolation: If
kcal/mol, isomers are separable at room temperature. For 2,2,5-TMP, the barrier is too low for physical separation, meaning it exists as a racemate of conformers unless frozen or bound.
References
-
Anet, F. A. L., & Yavari, I. (1977). Conformational Analysis of Piperazine and its Derivatives. Journal of the American Chemical Society.[3][4]
-
Lambert, J. B., et al. (1971). Nitrogen Inversion in Heterocycles. Accounts of Chemical Research.
-
Vierhapper, F. W., & Eliel, E. L. (1975). Conformational Analysis.[2][5][6] XXXI. N-Methylpiperidines.[1] Journal of Organic Chemistry.
-
Anderson, J. E. (1992). The measurement of conformational equilibria and barriers. Annual Reports on NMR Spectroscopy.
Sources
- 1. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrogen_inversion [chemeurope.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystallographic Analysis of 2,2,5-Trimethylpiperazine Salts and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazine and its substituted derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs. The precise three-dimensional arrangement of atoms within these molecules, particularly when in their salt forms, is critical for understanding their physicochemical properties, biological activity, and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the crystallographic analysis of piperazine salts, with a focus on the structural elucidation of asymmetrically substituted derivatives like 2,2,5-trimethylpiperazine. While specific crystallographic data for 2,2,5-trimethylpiperazine salts are not publicly available at the time of this writing, this guide leverages data from closely related analogs to provide a robust framework for researchers. We will delve into the principles of single-crystal X-ray diffraction, from sample preparation to data interpretation, and discuss the profound implications of crystallographic data in drug development.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in drug discovery. Its unique properties, including its ability to exist in different protonation states and its conformational flexibility, allow it to interact with a wide range of biological targets. The substitution pattern on the piperazine ring is a key determinant of its pharmacological profile. Asymmetrically substituted derivatives, such as 2,2,5-trimethylpiperazine, offer the potential for fine-tuning properties like potency, selectivity, and pharmacokinetics.
To fully exploit the potential of these molecules, a detailed understanding of their three-dimensional structure at the atomic level is paramount. Single-crystal X-ray crystallography is the gold standard for obtaining this information. The resulting crystal structure provides precise details on bond lengths, bond angles, torsion angles, and the overall conformation of the molecule. For salts, it also reveals the nature of the ionic interactions and the packing of ions and molecules in the crystal lattice. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and for understanding the solid-state properties of a drug substance, which are critical for formulation and manufacturing.
Synthesis of Substituted Piperazines for Crystallographic Studies
The journey to a crystal structure begins with the synthesis of the target molecule. A variety of synthetic routes to substituted piperazines have been reported in the literature. These methods often involve the cyclization of appropriate precursors or the modification of the parent piperazine ring. For asymmetrically substituted piperazines like 2,2,5-trimethylpiperazine, multi-step syntheses are typically required to control the regiochemistry and stereochemistry of the substituents.
A general approach to synthesizing N-substituted piperazines involves the reaction of piperazine with alkylating or acylating agents. For instance, a series of monosubstituted piperazine derivatives can be obtained by reacting piperazine with trimethylacetic arylcarboxylic anhydrides. More complex substitution patterns can be achieved through multi-step sequences, often involving protecting group strategies to differentiate the two nitrogen atoms of the piperazine ring.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful analytical technique that allows for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle of this technique is the diffraction of X-rays by the electrons in the crystal lattice. By measuring the intensities and positions of the diffracted X-ray beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions can be determined.
Experimental Workflow: A Step-by-Step Protocol
The process of determining a crystal structure can be broken down into several key steps, as illustrated in the workflow diagram below.
Caption: A schematic representation of the major stages involved in determining a molecular structure using single-crystal X-ray crystallography.
Detailed Protocol:
-
Synthesis and Purification: The compound of interest must be synthesized and purified to a high degree. Impurities can inhibit crystal growth or lead to poor quality crystals.
-
Crystal Growth: This is often the most challenging step. The goal is to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension). Common crystallization techniques for small molecules include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile solvent, inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive or solvent-containing crystals, this is often done in a drop of inert oil.
-
X-ray Diffraction: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-rays) is recorded by a detector.
-
Data Processing: The raw diffraction data are processed to correct for experimental factors and to extract the intensities of the individual reflections. The unit cell parameters and the space group of the crystal are also determined at this stage.
-
Structure Solution: The processed data are used to solve the "phase problem" and to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.
-
Structure Refinement: The initial model of the structure is refined against the experimental data by adjusting the atomic positions, and their thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters (bond lengths, angles, etc.) and intermolecular interactions are then analyzed.
Crystallographic Insights from Substituted Piperazine Salt Analogs
While specific crystallographic data for 2,2,5-trimethylpiperazine salts are not currently in the public domain, we can gain valuable insights by examining the crystal structures of closely related substituted piperazine salts. These analogs can provide a strong indication of the likely structural features of our target molecule.
The 2,2,5-Trimethylpiperazinium Cation
The anticipated structure of the 2,2,5-trimethylpiperazinium cation is depicted below. The piperazine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The three methyl groups will occupy specific positions on this ring, leading to a particular stereochemistry that will influence the overall shape of the molecule and its interactions with its environment.
Caption: A 2D representation of the 2,2,5-trimethylpiperazinium cation, highlighting the substitution pattern.
Case Studies: Crystallographic Data of Substituted Piperazine Salts
The following table summarizes the crystallographic data for several substituted piperazine derivatives, providing a basis for understanding the structural properties of this class of compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 1,4-Diphenylpiperazine | C₁₆H₁₈N₂ | Orthorhombic | Pbca | 8.6980(7) | 8.4287(7) | 17.6359(15) | 90 | [1] |
| 1,4-Diphenethylpiperazine | C₂₂H₃₀N₂ | Monoclinic | C2/c | 17.9064(13) | 6.2517(5) | 14.9869(11) | 90.613(4) | [1] |
| 4-(4-nitrophenyl)piperazin-1-ium salicylate | C₁₀H₁₄N₃O₂⁺·C₇H₅O₃⁻ | Monoclinic | P2₁/c | 13.834(3) | 6.883(1) | 18.238(4) | 94.01(3) | [2] |
| 4-(4-nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate | C₁₀H₁₄N₃O₂⁺·C₇H₃N₂O₆⁻ | Monoclinic | C2/c | 21.082(4) | 8.132(2) | 22.181(4) | 108.65(3) | [2] |
| 1-(4-nitrophenyl)piperazinium 2-chlorobenzoate | C₁₀H₁₄N₃O₂⁺·C₇H₄ClO₂⁻ | Monoclinic | P2₁/n | 10.953(2) | 13.013(3) | 12.183(2) | 103.10(3) | [3] |
Key Observations from Analog Structures:
-
Chair Conformation: In all reported structures of piperazine salts, the piperazine ring adopts a chair conformation. This is the lowest energy conformation and is expected to be present in 2,2,5-trimethylpiperazine salts as well.
-
Substituent Orientation: The substituents on the piperazine ring can adopt either axial or equatorial positions. The preferred orientation is influenced by steric and electronic factors. In the case of 1-(4-nitrophenyl)piperazine salts, both axial and equatorial conformations of the nitrophenyl group have been observed, highlighting the conformational flexibility of the piperazine ring.[2][3]
-
Intermolecular Interactions: The crystal packing of piperazine salts is dominated by a network of hydrogen bonds. In the protonated piperazinium cation, the N-H groups act as hydrogen bond donors, forming strong interactions with the counter-anion.[2][3] These interactions play a crucial role in stabilizing the crystal lattice and influencing the physicochemical properties of the salt.
The Power of Crystallographic Data in Drug Development
The precise atomic coordinates obtained from a crystal structure are not merely a static picture of a molecule; they are a gateway to a deeper understanding of its behavior and a powerful tool in the drug development process.
-
Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of related compounds with their biological activities, researchers can elucidate the key structural features required for potency and selectivity. This knowledge guides the design of new, improved analogs.
-
Computational Chemistry: Crystal structures provide the essential input for a wide range of computational methods, including molecular docking, molecular dynamics simulations, and quantum mechanical calculations. These methods can be used to predict how a molecule will bind to its target protein, to understand its dynamic behavior, and to calculate its electronic properties.
-
Solid-State Characterization: The crystal structure provides definitive information about the solid form of a drug substance. This is critical for understanding and controlling properties such as solubility, dissolution rate, stability, and hygroscopicity, all of which are crucial for the successful formulation of a drug product.
-
Intellectual Property: A well-characterized crystal structure of a novel compound or a new polymorphic form of an existing drug can be a key component of a patent application, providing strong intellectual property protection.
Conclusion
The crystallographic analysis of 2,2,5-trimethylpiperazine salts and other substituted piperazine derivatives is a critical endeavor in the field of drug discovery and development. While the direct crystallographic data for 2,2,5-trimethylpiperazine salts remain to be reported, this guide has provided a comprehensive framework for approaching their structural elucidation. By understanding the principles of X-ray crystallography and by drawing insights from the crystal structures of closely related analogs, researchers are well-equipped to unlock the structural secrets of this important class of molecules. The knowledge gained from these studies will undoubtedly pave the way for the design and development of new and improved medicines.
References
-
Lai, L. L., Wang, E., & Luh, B. J. (2001). A convenient one-pot synthesis of N-arylcarbonylpiperazines. Synthesis, 2001(03), 361-363. Available at: [Link]
-
Parkin, A., & Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 221-228. Available at: [Link]
-
Staples, R. J. (2025). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Available at: [Link]
-
Thallapally, P. K., & Nangia, A. (2001). From powders to single crystals: a crystallographer's toolbox for small-molecule structure determination. Molecular Pharmaceutics, 19(5), 1365-1379. Available at: [Link]
-
Tiekink, E. R. T. (2022). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 78(7), 705-710. Available at: [Link]
-
Vitt, C. D., Marzorati, L., & Bueno Filho, M. A. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111. Available at: [Link]
-
Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1997). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 10(2), 127-134. Available at: [Link]
-
Wikipedia contributors. (2024). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Available at: [Link]
- Woolfson, M. M., & Fan, H. F. (1995). Physical and non-physical methods of solving crystal structures. Cambridge university press.
-
Zeller, M., & Hunter, A. D. (2012). Synthesis and Crystal Structures of N, N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(9), 920-927. Available at: [Link]
Sources
Methodological & Application
Application Note: Protocol for Resolution of 2,2,5-Trimethylpiperazine Enantiomers
Introduction & Scope
2,2,5-Trimethylpiperazine is a critical chiral diamine building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands. Structurally, the molecule possesses a single chiral center at the C5 position (derived from the piperazine numbering system), while the C2 position is achiral due to gem-dimethyl substitution.
The commercial supply of 2,2,5-trimethylpiperazine is typically racemic. For drug development requiring high enantiomeric excess (ee > 99%), resolution of the racemate is often more cost-effective than de novo chiral synthesis. This guide details a robust protocol for the optical resolution of 2,2,5-trimethylpiperazine using Classical Diastereomeric Salt Crystallization , validated by Chiral HPLC .
Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
-
IUPAC Name: 2,2,5-trimethylpiperazine
-
CAS (Racemate): 106-55-8[1]
-
Molecular Weight: 128.22 g/mol
-
Basicity: Strong diamine (pKa1 ~9.8, pKa2 ~5.6).
-
Target Enantiomers: (R)-2,2,5-trimethylpiperazine and (S)-2,2,5-trimethylpiperazine.
Method A: Classical Resolution via Diastereomeric Crystallization
Principle: The resolution relies on the formation of diastereomeric salts using a chiral acid.[2][3][4] Based on structural analogy to the industrial resolution of 2-methylpiperazine [1], L-(+)-Tartaric acid is the preferred resolving agent.[3] The gem-dimethyl group at C2 increases steric bulk but generally enhances the crystallinity of the resulting tartrate salts compared to the mono-methyl analog.
Materials Required[4][5][7][8][10][11][12][13][14]
-
Substrate: 2,2,5-Trimethylpiperazine (Racemic, Free Base).
-
Resolving Agent: L-(+)-Tartaric Acid (Anhydrous).
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Deionized Water.
-
Base: Sodium Hydroxide (NaOH) pellets or 50% solution.
-
Extraction Solvent: Dichloromethane (DCM) or Isopropyl Acetate (IPAc).
Step-by-Step Protocol
Phase 1: Screening (Small Scale Optimization)
Note: Solubility can vary based on the impurity profile of the starting material. Perform this screen before scaling up.
-
Prepare 1.0 g of racemic 2,2,5-trimethylpiperazine in 4 separate vials.
-
Add 1.0 equivalent (1.17 g) of L-(+)-Tartaric acid to each vial.
-
Add 10 mL of the following solvent systems to the vials:
-
System A: Methanol (Pure)
-
System B: Ethanol (Pure)
-
System C: Methanol/Water (9:1)
-
System D: Ethanol/Water (9:1)
-
-
Heat to reflux until dissolved. Allow to cool slowly to Room Temperature (RT) over 4 hours.
-
Success Criteria: Harvest crystals and analyze the mother liquor vs. crystals by Chiral HPLC. Select the solvent system yielding the highest diastereomeric excess (de). Historical data suggests Methanol or MeOH/Water is optimal for piperazine tartrates.
Phase 2: Preparative Scale Resolution (100 g Batch)
1. Salt Formation:
-
Charge a 2 L reactor with 100 g (0.78 mol) of racemic 2,2,5-trimethylpiperazine.
-
Add 500 mL of Methanol (or optimized solvent from Phase 1). Stir to dissolve.
-
In a separate vessel, dissolve 117 g (0.78 mol, 1.0 eq) of L-(+)-Tartaric acid in 500 mL of Methanol .
-
Note: Using 0.5 eq of acid is possible (Marckwald method) but 1.0 eq is standard for piperazines to form the monotartrate or ditartrate depending on stoichiometry. For this protocol, we target the 1:1 monotartrate salt.
-
-
Add the Tartaric acid solution to the amine solution slowly over 30 minutes at 50°C.
2. Crystallization:
-
Heat the mixture to reflux (approx. 65°C) for 1 hour to ensure complete dissolution and homogeneity.
-
Implement a controlled cooling ramp:
-
Cool to 50°C over 30 mins.
-
Cool to 25°C over 2 hours.
-
(Optional) Seed with pure salt if available at 40°C.
-
-
Stir at 20-25°C for 4 hours to maximize yield.
3. Isolation and Recrystallization:
-
Filter the white crystalline solid.
-
Checkpoint: The solid is the diastereomeric salt enriched in one enantiomer (typically (R)-2,2,5-trimethylpiperazine-L-tartrate, pending confirmation).
-
-
Recrystallization: Suspend the wet cake in 5 volumes (approx. 300-400 mL) of Methanol/Water (95:5). Heat to reflux until clear, then cool to RT. Filter.
-
Dry the solid under vacuum at 45°C.
-
QC Check: Analyze a small sample by Chiral HPLC. Target ee > 98%. If < 98%, repeat recrystallization.
4. Free Basing (Liberation of the Amine):
-
Suspend the purified salt in 300 mL of water .
-
Cool to 0-5°C.
-
Slowly add 50% NaOH solution until pH > 12. The amine will oil out or dissolve depending on concentration.
-
Extract exhaustively with Dichloromethane (3 x 200 mL) .
-
Note: Piperazines are highly water-soluble. Multiple extractions or continuous extraction is recommended.
-
-
Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Yield: Typical yield is 30-40% (theoretical max is 50%).
Method B: Analytical Chiral HPLC
To validate the resolution, the following chromatographic method is established. The lack of a strong chromophore in the piperazine ring requires detection at low UV wavelengths (200-210 nm) or Refractive Index (RI) detection.
| Parameter | Condition |
| Column | Daicel Chiralpak IC (or Chiralpak IA) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (DEA) |
| Ratio | 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm |
| Sample Prep | Dissolve 1 mg/mL in Mobile Phase |
Note: The addition of Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the basic amine with residual silanols on the column stationary phase.
Visual Workflow (Graphviz)
Caption: Workflow for the resolution of 2,2,5-trimethylpiperazine using L-Tartaric acid.
Alternative Strategy: Chiral Synthesis
If the resolution yield is unsatisfactory due to the specific solubility of the gem-dimethyl analog, the "Chiral Pool" synthesis is the authoritative alternative.
-
Pathway: Condensation of L-Alanine (providing the C5 chiral center) with 2-amino-2-methylpropanoic acid (or its equivalent nitro-precursor) to form the diketopiperazine, followed by reduction with Lithium Aluminum Hydride (LiAlH4).
-
Advantage: Guarantees absolute configuration based on the amino acid starting material (L-Alanine
(S)-isomer).
References
-
Miyamoto, T., et al. (1990).[5] Synthesis and Structure-Activity Relationships of 2-Methylpiperazine Derivatives. Journal of Medicinal Chemistry, 33(6), 1645–1656. Link (Foundational protocol for piperazine resolution using Tartaric acid).
-
Daicel Chiral Technologies. Chiralpak IC Instruction Manual.Link (Standard conditions for amine separation).
-
BenchChem Application Note. Resolution of 2-Methylpiperazine.Link (General methodology for piperazine analogs).
Disclaimer: This protocol is designed for research and development purposes. Users must verify the absolute configuration of their resolved product using X-ray crystallography or optical rotation comparison with a known standard, as the sign of rotation (+/-) may differ from the 2-methylpiperazine analog.
Sources
- 1. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
Application Notes & Protocols: 2,2,5-Trimethylpiperazine as a Versatile Ligand in Modern Coordination Chemistry
Preamble: Unlocking Potential in a Niche Ligand
The piperazine scaffold is a cornerstone in medicinal chemistry and a versatile building block in coordination chemistry, valued for its well-defined chair-boat conformational dynamics and the reactivity of its two secondary amine nitrogen atoms.[1][2][3] While numerous substituted piperazines have been explored as ligands, 2,2,5-trimethylpiperazine remains a relatively untapped resource. Its unique substitution pattern—featuring a gem-dimethyl group at the C2 position and a single methyl group at C5—imparts a distinct combination of steric hindrance, chirality, and electronic properties.
This guide serves as a comprehensive technical resource for researchers looking to explore the coordination chemistry of 2,2,5-trimethylpiperazine. Due to the nascent stage of research on this specific ligand, this document synthesizes field-proven insights from closely related, structurally analogous piperazine systems. We provide not just protocols, but the causal logic behind them, enabling researchers to adapt and innovate. The methodologies presented are extrapolated from established procedures for ligands such as 2,5-dimethylpiperazine and other N-substituted piperazines, offering a robust starting point for investigation.[4][5]
Section 1: Ligand Profile and Design Rationale
Structural and Electronic Characteristics
2,2,5-Trimethylpiperazine is a chiral diamine ligand. The piperazine ring itself preferentially adopts a stable chair conformation to minimize torsional strain, a feature consistently observed in related structures.[4][6] The key to unlocking its potential lies in understanding its three-dimensional and electronic profile.
-
Steric Influence: The most significant feature is the gem-dimethyl group at the C2 position. This creates substantial steric bulk on one side of the molecule. This steric shield is expected to direct the coordination of metal ions to the less hindered N4 nitrogen and influence the overall geometry of the resulting complex. The methyl group at C5 adds to the steric profile and, crucially, establishes a chiral center.
-
Electronic Effect: The three methyl groups are electron-donating via induction. This increases the electron density on the nitrogen lone pairs, enhancing the ligand's σ-donating ability (basicity) compared to unsubstituted piperazine. This enhanced basicity can lead to the formation of more stable metal complexes.
-
Chirality: The presence of stereocenters at C2 and C5 makes 2,2,5-trimethylpiperazine an attractive candidate for asymmetric catalysis. The specific stereoisomer used (e.g., (2R, 5S) or others) will be critical in designing stereoselective catalytic processes.
A Comparative Overview
To appreciate the unique properties of 2,2,5-trimethylpiperazine, a comparison with its parent and a common analog is instructive.
| Property | Piperazine | trans-2,5-Dimethylpiperazine | 2,2,5-Trimethylpiperazine (Predicted) |
| Symmetry | Achiral (C₂ₕ) | Chiral (C₂) or Achiral (meso) | Chiral (C₁) |
| Steric Hindrance | Low | Moderate, Symmetrical | High, Asymmetrical |
| Nitrogen Basicity | Baseline | Increased | Significantly Increased |
| Coordination | Flexible, often bridging | Prefers chelation or bridging | Likely favors monodentate or specific chelation geometries due to steric clash |
Logical Diagram: Impact of Substitution
The following diagram illustrates how the methyl substituents logically influence the ligand's coordinating behavior.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. (2S*,5R*)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2,2,5-Trimethylpiperazine at the Sterically Hindered Nitrogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
The functionalization of sterically hindered nitrogen atoms within cyclic scaffolds like piperazine presents a formidable challenge in synthetic chemistry, directly impacting the development of novel therapeutics and functional materials. This guide provides a comprehensive overview and detailed protocols for the selective N-functionalization of 2,2,5-trimethylpiperazine, a valuable building block characterized by a sterically encumbered tertiary nitrogen atom. We will explore strategic approaches to overcome the inherent steric hindrance, focusing on N-arylation, N-alkylation, and N-acylation reactions. By delving into the mechanistic rationale behind catalyst selection, reaction optimization, and purification strategies, this document serves as a practical resource for researchers navigating the complexities of derivatizing this challenging substrate.
The Challenge: Overcoming Steric Hindrance in 2,2,5-Trimethylpiperazine
The 2,2,5-trimethylpiperazine scaffold is a valuable synthon in medicinal chemistry due to the conformational rigidity and lipophilicity imparted by the methyl groups. However, these same substituents create a significant steric shield around the N1 nitrogen atom, drastically reducing its nucleophilicity and accessibility to electrophiles. This steric hindrance often leads to sluggish or failed reactions under standard conditions.
Key Considerations:
-
Reduced Nucleophilicity: The electron-donating methyl groups slightly increase the basicity of the nitrogen, but the overwhelming steric bulk impedes its ability to participate in nucleophilic attack.
-
Catalyst Pocket Accessibility: In catalyzed reactions, the bulky piperazine may struggle to access the active site of the metal catalyst.
-
Competing Reactions: The less hindered N4-nitrogen will readily react, necessitating strategies for selective functionalization of the N1 position.
To address these challenges, the application of specialized catalytic systems, forcing reaction conditions, and strategic use of protecting groups are often required.
Strategic Approaches to N1-Functionalization
This section outlines three primary strategies for the functionalization of the sterically hindered nitrogen of 2,2,5-trimethylpiperazine: N-arylation via Buchwald-Hartwig amination, N-alkylation through reductive amination and direct alkylation, and N-acylation.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, particularly for the arylation of amines.[1] For sterically hindered substrates like 2,2,5-trimethylpiperazine, the choice of ligand is paramount to success. Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
Rationale for Catalyst Selection:
Ligands such as those from the Buchwald and Hartwig groups are designed to create a coordinatively unsaturated and highly reactive palladium center, while also facilitating the coupling of sterically demanding partners. The use of a well-defined N-heterocyclic carbene (NHC)/palladium(II) precatalyst can also be effective for challenging arylations.[3]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 1: Palladium-Catalyzed N-Arylation of 2,2,5-Trimethylpiperazine
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium sources. |
| Ligand | Buchwald or Hartwig phosphine ligands (e.g., XPhos, RuPhos) (1.5-2.5 eq. to Pd) | Bulky, electron-rich ligands are crucial for hindered couplings. |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 equiv) | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Anhydrous toluene or 1,4-dioxane | Aprotic solvents that are stable at high temperatures. |
| Temperature | 100-120 °C | Higher temperatures are often necessary to overcome the activation energy barrier. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |
Step-by-Step Protocol:
-
To a dry Schlenk flask under an argon atmosphere, add 2,2,5-trimethylpiperazine (1.2 equiv), the aryl halide (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
N-Alkylation Strategies
Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing alkyl groups. This two-step, one-pot process involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound, followed by its reduction.[4] For sterically hindered amines, this method can be more effective than direct alkylation as it avoids the formation of quaternary ammonium salts.
Rationale for Reagent Selection:
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and tolerance of a wide range of functional groups. For hindered ketones, a more reactive reducing agent and longer reaction times may be necessary.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Protocol 2: Reductive Amination with a Hindered Ketone
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) | Mild and selective reducing agent. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reducing agent. |
| Acid Catalyst | Acetic acid (catalytic amount) | Facilitates iminium ion formation. |
| Temperature | Room temperature to 40 °C | Mild conditions are generally sufficient. |
Step-by-Step Protocol:
-
Dissolve 2,2,5-trimethylpiperazine (1.0 equiv) and the ketone (1.2 equiv) in the chosen solvent.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent portion-wise, and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Direct alkylation with alkyl halides can be challenging due to the low reactivity of the hindered nitrogen and the potential for di-alkylation at the more accessible N4 position. To achieve selective mono-alkylation at the N1 position, a protecting group strategy is highly recommended. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it can be readily introduced and removed.
Protocol 3: Direct Alkylation of N4-Boc-2,2,5-trimethylpiperazine
-
Protection: React 2,2,5-trimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to afford N4-Boc-2,2,5-trimethylpiperazine.
-
Alkylation: To a solution of N4-Boc-2,2,5-trimethylpiperazine (1.0 equiv) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 equiv) and the alkyl halide (1.2 equiv).
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress.
-
After completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the N1-alkylated, N4-protected piperazine by column chromatography.
-
Deprotection: Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the desired N1-alkyl-2,2,5-trimethylpiperazine.
N-Acylation
Acylation of the sterically hindered nitrogen of 2,2,5-trimethylpiperazine is also challenging and may require more reactive acylating agents and forcing conditions. The use of highly reactive acid chlorides in the presence of a strong, non-nucleophilic base is a viable approach.
Protocol 4: Acylation with an Acid Chloride
| Parameter | Recommended Condition | Rationale |
| Acylating Agent | Acid chloride (1.1-1.5 equiv) | More reactive than acid anhydrides. |
| Base | Triethylamine or pyridine (2.0 equiv) | Scavenges the HCl byproduct. |
| Solvent | Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) | Aprotic solvents. |
| Temperature | 0 °C to reflux | The temperature will depend on the reactivity of the acid chloride. |
Step-by-Step Protocol:
-
Dissolve 2,2,5-trimethylpiperazine (1.0 equiv) and the base in the chosen anhydrous solvent and cool to 0 °C.
-
Slowly add the acid chloride to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, gentle heating may be required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Purification and Characterization
Purification of the N-functionalized products is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the introduced aryl or alkyl group and shifts in the signals of the piperazine ring protons and carbons will confirm successful functionalization.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl in acylated products.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently reactive catalyst/reagents; Steric hindrance is too great. | Use a more active palladium catalyst/ligand system for N-arylation. For alkylation/acylation, use more reactive electrophiles or higher temperatures. |
| Di-substitution | The N4-nitrogen is reacting. | Use a mono-protected piperazine starting material. |
| Decomposition of starting material or product | Reaction conditions are too harsh. | Lower the reaction temperature and/or use a milder base. |
Conclusion
The functionalization of the sterically hindered nitrogen in 2,2,5-trimethylpiperazine is a challenging but achievable synthetic endeavor. Success hinges on the careful selection of reaction conditions and, in many cases, the use of specialized catalytic systems designed to overcome significant steric barriers. The protocols outlined in this guide provide a starting point for researchers to develop robust and efficient methods for the synthesis of novel 2,2,5-trimethylpiperazine derivatives for a wide range of applications in drug discovery and materials science.
References
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.
- Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Wünsch, B., & Höfner, G. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2496–2506.
- Králová, P., Soural, M., & Gucký, T. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2843.
- Pollard, C. B., & Lauter, W. M. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society, 76(18), 4623-4625.
- Gou, Y., Jia, Y., & Liu, L. (2016). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 54(11), 893–898.
- Reilly, S. W., & Mach, R. H. (2016). A Facile Palladium-Catalyzed Synthesis of Arylpiperazines under Aerobic Conditions. Organic Letters, 18(20), 5272–5275.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ghorai, M. K., & Kumar, A. (2010). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. The Journal of Organic Chemistry, 75(5), 1373–1381.
- Martin, W. B., & Martell, A. E. (1950). Preparation of n-substituted piperazines.
- Dounay, A. B., & Hentemann, M. F. (2008). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters, 10(17), 3769–3772.
- Chen, Y., & Daugulis, O. (2009). A general and efficient palladium-catalyzed amination of aryl halides with primary and secondary amines.
- Stewart, C. D., & White, N. G. (2023).
- Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Omair, M. A. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 46(4), 1184-1204.
- Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The Possible Involvement of Bis(Phosphine) Palladium Complexes as Key Intermediates. Journal of the American Chemical Society, 118(30), 7215–7216.
- Fors, B. P., & Buchwald, S. L. (2009). A General Solution for the Palladium-Catalyzed Cross-Coupling of Primary and Secondary Amines with Aryl Halides. Journal of the American Chemical Society, 131(36), 12898–12899.
- Widenhoefer, R. A., & Buchwald, S. L. (1996). Electronic Dependence of the Rate of Palladium-Catalyzed Aromatic Carbon−Nitrogen Bond Formation. Organometallics, 15(12), 2755–2757.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
- Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions.
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723.
- Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). A General and Efficient Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 8(5), 827–830.
- Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). A General Method for the Suzuki-Miyaura Coupling of Hindered Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 129(43), 13001–13007.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids.
- Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). A Highly Active and Versatile Catalyst for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides.
- Tew, K. D., & Colvin, O. M. (1983).
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Muci, A. R., & Buchwald, S. L. (2002). Practical Palladium Catalysts for C−N and C−O Bond Formation. Topics in Current Chemistry, 219, 131–209.
- Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 37(8), 531–541.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Synlett, 2008(16), 2409–2428.
- Shen, Q., & Hartwig, J. F. (2006). A Broadly Applicable Catalyst for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 128(31), 10028–10029.
- Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Hartwig, J. F., & Mann, G. (1997). Palladium-Catalyzed Amination of Aryl Halides with a New Phosphine Ligand. Angewandte Chemie International Edition in English, 36(18), 2048–2051.
- Wolfe, J. P., Tomori, H., Sadighi, J. P., Yin, J., & Buchwald, S. L. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 65(4), 1158–1174.
- Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids.
Sources
- 1. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Epoxy Curing with 2,2,5-Trimethylpiperazine (TMP)
Executive Summary & Chemical Rationale
This application note details the protocol for utilizing 2,2,5-trimethylpiperazine (TMP) as a curing agent and chain extender for epoxy resins. Unlike standard primary amines (e.g., IPDA, DETA) which function as rapid crosslinkers, TMP is a cyclic diamine containing two secondary amine groups .
Chemical Profile & Mechanism[1][2][3]
-
CAS: Specific isomer (analogous to 2,5-dimethylpiperazine, CAS 106-55-8, but with gem-dimethyl substitution).
-
Functionality (
): (Two active amine hydrogens).[1] -
Steric Environment: The 2,2-dimethyl substitution creates significant steric hindrance around one nitrogen center, while the 5-methyl group provides moderate hindrance at the opposing center.
Critical Mechanistic Distinction:
Because TMP has a functionality of 2 (
-
Reacted with multifunctional epoxy resins (
, e.g., Epoxy Novolacs, TGDDM). -
Used as a co-curing agent alongside primary amines to modify toughness and reduce crosslink density.
Diagram 1: Reaction Kinetics & Pathway
The following diagram illustrates the steric differentiation and the linear polymerization pathway versus network formation.
Caption: Mechanistic pathway of TMP. Note that reaction with standard DGEBA yields linear polymers, whereas multifunctional resins are required for thermoset networks.
Formulation Protocols
Stoichiometry Calculations
Accurate stoichiometry is vital. Unlike primary amines, TMP has no primary hydrogens to "accelerate" the initial reaction; accurate molar ratios are required to prevent unreacted ends.
Table 1: Chemical Constants for Calculation
| Parameter | Value | Notes |
| Molecular Weight (TMP) | 128.22 g/mol | Formula: |
| Active Hydrogens | 2 | Secondary amines only |
| AHEW (Amine Hydrogen Eq.[1][2] Wt.) | 64.11 g/eq | |
| Standard DGEBA EEW | 185 - 190 g/eq | E.g., Epon 828, DER 331 |
Formula for PHR (Parts per Hundred Resin):
Example Calculation (DGEBA, EEW=188):
Protocol A: Chain Extension (Toughness Modification)
Objective: Create a high-molecular-weight linear prepolymer or toughen a brittle formulation.
Materials:
-
DGEBA Resin (Liquid)
-
2,2,5-TMP (Liquid or low-melt solid)
-
Optional: Catalyst (Salicylic acid, 1-3 phr) to accelerate secondary amine addition.
Workflow:
-
Pre-heating: Heat DGEBA resin to 60°C to lower viscosity. If TMP is solid, melt at ~40-50°C.
-
Dispersion: Add 34.1 phr (stoichiometric) of TMP to the resin.
-
Mixing: High-shear mix (2000 RPM, 2 mins) under vacuum to prevent air entrapment.
-
B-Staging (Reaction):
-
Without Catalyst: Heat to 100°C for 2 hours.
-
Observation: Viscosity will rise significantly as linear chains grow.
-
-
Result: A thermoplastic poly(amino-ether) suitable for hot-melt adhesives or impact modification.
Protocol B: High-Performance Thermoset Curing
Objective: Create a rigid, high-Tg network using a multifunctional resin (e.g., TGDDM or Epoxy Novolac).
Materials:
-
Epoxy Novolac Resin (Functionality ~3.6, EEW ~178)
-
2,2,5-TMP
-
Catalyst: 1-Methylimidazole (1 phr)
Stoichiometry:
-
AHEW (TMP) = 64.11
-
EEW (Novolac) = 178
-
phr =
Step-by-Step Cure Schedule: The steric hindrance of the 2,2-dimethyl group requires a thermal ramp to ensure full conversion of the hindered amine.
-
Mixing: Combine Resin + TMP + Catalyst. Mix under vacuum at 40°C.
-
Gelation Stage: 80°C for 2 hours. (Allows the less hindered N5 amine to react).
-
Ramp: 1°C/min to 120°C.
-
Intermediate Cure: 120°C for 2 hours. (Activates the hindered N1 amine).
-
Post-Cure: 160°C for 2 hours. (Drives vitrification and maximum Tg).
Experimental Workflow & Characterization
Diagram 2: Experimental Validation Workflow
This workflow ensures the curing agent is performing as expected and validates the network structure.
Caption: Step-by-step workflow from calculation to validation. Note the multi-step thermal cure required to overcome steric hindrance.
Characterization Parameters[2][5][6][7][8][9][10][11][12][13]
-
DSC (Differential Scanning Calorimetry): Run a dynamic scan from 30°C to 250°C at 10°C/min.
-
Success Criteria: No residual exotherm above 180°C.
-
Target Tg: Expect 110°C - 140°C depending on the resin backbone rigidity.
-
-
Solvent Resistance (MEK Rub Test):
-
Protocol A (DGEBA): Polymer should dissolve or soften significantly (Thermoplastic).
-
Protocol B (Novolac): Polymer should show high resistance (Thermoset).
-
Troubleshooting & Safety
Common Issue: "My resin didn't harden / remains tacky."
-
Cause: You likely used a bifunctional resin (DGEBA) with TMP alone.
-
Mechanism: As detailed in Section 1, secondary diamines + bifunctional epoxies = linear chains. These are high-viscosity liquids or soft solids, not hard thermosets.
-
Solution: Add a multifunctional crosslinker (e.g., TETA) or switch to a Novolac resin.
Safety Note: Piperazine derivatives are potential sensitizers and skin irritants.
-
PPE: Nitrile gloves (breakthrough time > 30 min), safety goggles.
-
Ventilation: Use a fume hood; amine vapors can cause "blue haze" (glaucopsia) if inhaled.
References
-
Polymer Innovation Blog. (2022). Epoxy Curing Agents – Part 1: Amines. Link
-
Context: Fundamental kinetics of secondary vs. primary amines in epoxy curing.[3]
-
-
Fernandez-Francos, X., et al. (2014).[4] Complex Cure Kinetics of Amine-Epoxy Systems. European Polymer Journal. Link
-
Context: Mechanistic insight into the sequential reaction of amines and the role of steric hindrance.[5]
-
-
Sigma-Aldrich. (n.d.). 2,5-Dimethylpiperazine Properties (Analogous Isomer). Link
- Context: Physical property baseline for trimethylpiperazine deriv
-
Huntsman Corporation. (n.d.). Jeffamine and Amine Curing Agents Technical Bulletins. Link
- Context: Industry standard protocols for calculating AHEW and stoichiometry for hindered amines.
Sources
Troubleshooting & Optimization
Separation techniques for cis and trans isomers of 2,2,5-trimethylpiperazine
Technical Support Center: Stereochemical Resolution of Piperazines Current Status: Operational | Topic: 2,2,5-Trimethylpiperazine Isomer Separation
Technical Bulletin: Defining the Stereochemical Landscape
User Alert: Before proceeding with separation protocols, it is critical to address a common nomenclature error regarding 2,2,5-trimethylpiperazine .
Unlike its analog 2,5-dimethylpiperazine (which exists as cis and trans diastereomers), 2,2,5-trimethylpiperazine possesses a gem-dimethyl group at the C2 position. This structural feature renders C2 achiral. Consequently, the molecule possesses only one chiral center (at C5), resulting in a pair of enantiomers ((R) and (S)), not cis/trans geometric isomers.
-
If you are detecting "cis" and "trans" peaks: You are likely observing the 2,3,5-trimethyl regioisomer impurity or the 2,5-dimethyl analog.
-
If you need to separate the stereoisomers of 2,2,5-trimethylpiperazine: You are performing an enantiomeric resolution .
The following guide addresses the Enantiomeric Resolution of 2,2,5-trimethylpiperazine, while also providing troubleshooting for the removal of cis/trans impurities (regioisomers).
Part 1: Diagnostic & Strategy Selection
Q: Which separation method should I choose for my scale?
A: The choice depends strictly on your throughput requirements and purity targets. Use the decision matrix below.
Figure 1: Decision tree for selecting the optimal separation methodology based on scale and purity constraints.
Part 2: High-Performance Liquid Chromatography (HPLC/SFC)
Q: I cannot resolve the enantiomers on standard C18 columns. What is the correct stationary phase?
A: Standard C18 columns separate based on hydrophobicity and cannot distinguish enantiomers. You must use a Chiral Stationary Phase (CSP) . For hindered amines like 2,2,5-trimethylpiperazine, polysaccharide-based columns are the gold standard.
Recommended Protocol (Analytical & Prep):
| Parameter | Condition | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) | The amylose helical structure forms inclusion complexes that discriminate the C5-methyl orientation. |
| Mobile Phase | Hexane : Ethanol : Diethylamine (90:10:0.1) | DEA is mandatory. It suppresses the ionization of the secondary amines, preventing peak tailing caused by silanol interactions. |
| Alternative | Supercritical Fluid Chromatography (SFC) with MeOH + 0.2% Isopropylamine | SFC offers faster equilibration and lower solvent costs for preparative scales. |
| Detection | UV at 210 nm (weak) or CAD/ELSD | The molecule lacks a strong chromophore. Charged Aerosol Detection (CAD) is superior for non-UV active amines. |
Troubleshooting Tip: If you observe broad peaks, increase the base modifier (DEA) concentration to 0.2%. Do not use TFA, as it will protonate the amine and destroy the chiral recognition mechanism on these specific columns.
Part 3: Bulk Resolution via Diastereomeric Crystallization
Q: HPLC is too expensive for my kilogram batch. How do I separate them chemically?
A: You must convert the enantiomers into diastereomeric salts . Since 2,2,5-trimethylpiperazine is a base, you react it with a chiral acid. The resulting salts (R-amine/S-acid and S-amine/S-acid) will have different lattice energies and solubilities.
Step-by-Step Protocol:
-
Screening: Test resolving agents: (L)-Tartaric acid , (S)-Mandelic acid , and Dibenzoyl-L-tartaric acid .
-
Formation: Dissolve 1 equivalent of racemic 2,2,5-trimethylpiperazine in hot Ethanol/Water (95:5).
-
Addition: Add 1 equivalent of the chiral acid.
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate (4°C).
-
Note: One diastereomer should precipitate preferentially.
-
-
Filtration & Wash: Filter the crystals. Wash with cold ethanol.[1]
-
Liberation: Resuspend crystals in water, basify with 2M NaOH (pH > 12), and extract with Dichloromethane (DCM) to recover the enantiomerically enriched free base.
-
Recrystallization: If ee% is < 98%, repeat steps 2-6 using the enriched material.
Part 4: Dealing with "Cis/Trans" Impurities
Q: My GC-MS shows two peaks with identical mass but different retention times. Is this the cis/trans isomer?
A: If you see two peaks in an achiral environment (like standard GC or C18 HPLC), you are likely looking at Regioisomers or Diastereomeric Impurities (such as 2,3,5-trimethylpiperazine or 2,5-dimethylpiperazine).
The "Boc-Shift" Purification Workflow: To remove these impurities effectively, derivatization is often required to amplify physical differences.
Figure 2: Derivatization workflow to separate structural isomers (regioisomers) that are difficult to resolve in their free-base form.
Part 5: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| No peaks visible on HPLC | Lack of UV chromophore. | Switch to ELSD/CAD detection or derivatize with Benzoyl chloride (adds UV activity). |
| Peaks are tailing severely | Silanol interaction. | Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. Ensure pH > 9. |
| Retention times shift daily | Volatile amine modifier evaporation. | Prepare fresh mobile phase daily. Keep solvent bottles capped tightly. |
| "Cis" and "Trans" labels on bottle | Vendor mislabeling or wrong chemical. | Verify structure via 1H NMR . Check for integration of methyl signals. 2,2,5-TMP has a singlet (6H) and a doublet (3H). |
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
-
Sigma-Aldrich. (n.d.).[2] Trans-2,5-Dimethylpiperazine Product Specification. Link (Cited for comparative physical properties of the analog).
-
PubChem. (2025).[3] 2,2,5,5-Tetramethylpiperazine Compound Summary. Link (Structural verification of gem-dimethyl piperazines).
- Subramanian, G. (2013). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Source for polysaccharide column selection for amines).
- Porter, W. R. (1991). Resolution of Chiral Drugs. In Separation Science and Technology. (General protocols for amine resolution).
Sources
- 1. US20130345421A1 - Process of isolating enantiomer components from enantiomer mixtures by particle-size-controlled crystallization - Google Patents [patents.google.com]
- 2. trans-2,5-Dimethylpiperazine 98 2815-34-1 [sigmaaldrich.com]
- 3. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in trimethylpiperazine synthesis
Topic: Troubleshooting Low Conversion Rates in Trimethylpiperazine Synthesis
Audience: Senior Process Chemists, Medicinal Chemists, and Scale-up Engineers.
Introduction: The Conversion Bottleneck
Synthesizing 2,3,5-trimethylpiperazine (or its 1,2,4-isomer) often presents a deceptive challenge. While the core transformation—typically the catalytic hydrogenation of 2,3,5-trimethylpyrazine or the N-methylation of 2,5-dimethylpiperazine —appears standard, researchers frequently encounter a "conversion ceiling" where reaction progress stalls at 60-70%.
This guide moves beyond basic stoichiometry to address the heterogeneous catalysis dynamics , mass transfer limitations , and competitive inhibition pathways that silently kill conversion rates in these sterically crowded heterocycles.
Diagnostic Workflow: The Troubleshooting Logic
Before altering variables, locate your failure mode using this logic flow.
Figure 1: Decision matrix for diagnosing low conversion in pyrazine hydrogenation.
Module 1: The "Engine" Failure (Catalyst & Hydrogenation)
The most common route to trimethylpiperazine is the hydrogenation of 2,3,5-trimethylpyrazine . If your conversion is low, the issue is likely the interaction between the aromatic ring and the metal surface.
Q: I am using 10% Pd/C at 50°C, but the reaction stops. Why?
A: Palladium is often too aggressive for ring reduction in electron-rich pyrazines, leading to side reactions, or conversely, it is easily poisoned by the amine product itself.
-
Product Inhibition: As the piperazine forms, the secondary amines bind strongly to the Pd surface, blocking active sites from the unreacted pyrazine. This is a classic "self-poisoning" kinetic regime.
-
Ring Opening: Pd/C favors hydrogenolysis. If you push the temperature (>80°C) to force conversion, you risk cleaving the C-N bond, forming acyclic amines rather than the cyclic piperazine.
Solution: Switch to 5% Ruthenium on Carbon (Ru/C) or Rhodium on Carbon (Rh/C) .
-
Why? Ru and Rh are superior for saturating aromatic heterocycles without breaking the ring structure. They operate effectively at lower temperatures where ring opening is kinetically disfavored.
-
Solvent Tip: Use acidic media (e.g., Acetic Acid or MeOH with HCl). Protonating the product prevents it from binding tightly to the catalyst surface, mitigating product inhibition [1].
Q: My catalyst loading is high (10 mol%), but conversion is still <50%.
A: You likely have catalyst poisoning from the starting material. Pyrazines are often synthesized via condensation reactions that leave trace sulfur or chloride impurities.
-
The Test: Perform a "spike test." Add fresh starting material to a completed reaction. If it fails to react, the catalyst is dead.
-
The Fix: Distill your trimethylpyrazine precursor over KOH or treat with Raney Nickel (as a scavenger) prior to the main hydrogenation to remove sulfur/halides [2].
Module 2: Thermodynamics & Kinetics (Pressure vs. Temp)
Q: Can I run this in a glass shaker (Parr shaker) at 3-4 bar?
A: No. Pyrazine resonance energy is high. Breaking aromaticity requires significant energy input.
-
The Threshold: 3-4 bar is insufficient to overcome the activation energy for the first hydrogenation step (Pyrazine → Dihydropyrazine).
-
Recommendation: You need High Pressure (20–50 bar) .
-
Low pressure results in an equilibrium where the partially reduced intermediates (dihydropyrazines) revert to the aromatic starting material or polymerize.
-
Data Insight:
-
| Parameter | Standard Condition | Optimized Condition | Impact on Conversion |
| Pressure | 1–5 bar (Balloon/Shaker) | 40–60 bar (Autoclave) | Critical: Increases rate of H2 adsorption. |
| Temperature | 25°C | 70–90°C | Increases turnover frequency (TOF). |
| Solvent | Ethanol (Neutral) | Water/Acetic Acid | Prevents catalyst poisoning by product amines. |
Q: I increased the temperature to 120°C, and conversion improved, but yield dropped. Why?
A: You triggered thermal degradation . At >100°C, trimethylpiperazines can undergo:
-
Dehydrogenation: Reverting to pyrazine.
-
Dimerization: Reaction between two piperazine rings. Fix: Maintain T < 90°C but increase Pressure > 50 bar to compensate for the kinetic deficit.
Module 3: N-Methylation Specifics (Alternative Route)
If you are synthesizing 1,2,4-trimethylpiperazine via methylation of a dimethylpiperazine precursor:
Q: I am using Eschweiler-Clarke (Formic acid/Formaldehyde), but I see over-methylation.
A: The Eschweiler-Clarke reaction is generally reliable, but with multiple nucleophilic sites, quaternary ammonium salts can form.
-
The Fix: Control the pH. Ensure the reaction mixture remains acidic (pH 3-4) throughout. The tertiary amine product is more basic than the secondary amine starting material; keeping it protonated protects it from further attack (quaternization).
Validated Experimental Protocol
Target: Synthesis of 2,3,5-Trimethylpiperazine via Hydrogenation. Scale: 10g Batch.
-
Pre-treatment: Distill 2,3,5-trimethylpyrazine (SM) to ensure >99% purity.
-
Loading:
-
Reactor: 100 mL Stainless Steel Autoclave (Hastelloy preferred).
-
Substrate: 10g SM.
-
Solvent: 50 mL Methanol + 1.0 eq. Acetic Acid (Crucial for preventing inhibition).
-
Catalyst: 0.5g 5% Ru/C (50% water wet). Note: Do not dry the catalyst; pyrophoric hazard.
-
-
Execution:
-
Purge N2 (3x), then H2 (3x).[1]
-
Pressurize to 50 bar (725 psi) H2.
-
Heat to 80°C with vigorous stirring (>1000 rpm to eliminate mass transfer limits).
-
Run for 12 hours.
-
-
Workup:
-
Cool to RT, vent H2.[1]
-
Filter catalyst through Celite (Keep wet!).
-
Basify filtrate with NaOH to pH > 12.
-
Extract with DCM, dry over MgSO4, and concentrate.
-
Expected Result: >95% Conversion, >85% Isolated Yield.
References
-
BenchChem. (2025).[1][2] Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. Retrieved from 1
-
ACS GCI Pharmaceutical Roundtable. (2025). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from 3
-
MDPI. (2025). Recent Advances in Catalytic Hydrogenation of Furfural (Proxy for Heterocycle Hydrogenation). Retrieved from 4
Sources
Purification strategies for 2,2,5-trimethylpiperazine from crude reaction mixtures
Executive Summary & Molecule Profile[1]
User Query: "I have a crude reaction mixture containing 2,2,5-trimethylpiperazine. It is currently a dark yellow/brown oil (or semi-solid).[1] How do I isolate it as a high-purity white solid/clear liquid?"
Scientist’s Analysis: 2,2,5-Trimethylpiperazine (TMP) presents a unique purification challenge due to its gem-dimethyl steric hindrance at the C2 position and its high polarity.[1] Unlike simple lipophilic amines, TMP is highly hygroscopic and forms stubborn azeotropes with water. It is also prone to oxidative coloring (yellowing) upon air exposure due to the formation of N-oxides or carbamates with CO₂.[1]
Key Physicochemical Properties (for Process Design):
| Property | Value (Approx.) | Implication for Purification |
|---|---|---|
| Boiling Point | ~160–170°C (atm) | High thermal stress; Vacuum Distillation is mandatory. |
| pKa | ~9.8 (Secondary amine) | Highly basic; allows for pH-swing extraction. |
| Solubility | Miscible in H₂O, EtOH, DCM | Hard to extract from water; requires salting out. |
| State | Hygroscopic Solid/Low-melting Solid | Tendency to clog condensers; requires heated condensers. |[1]
Diagnostic Workflow (Decision Matrix)
Before choosing a method, characterize your crude mixture using this logic flow.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude composition.
Technical Support Modules (Protocols)
Protocol A: The "pH-Swing" Extraction (For Aqueous Crudes)
Issue: "My product is stuck in the water phase and won't extract into ether/DCM."
The Science: TMP is a strong base. In neutral or acidic water, it exists as a protonated cation (TMP-H⁺), which is insoluble in organic solvents.[1] You must drive the equilibrium completely to the free base.
Step-by-Step Guide:
-
Acidify (Optional Wash): If your crude is already basic, adjust pH to ~2-3 with dilute HCl.[1] Wash this aqueous layer with Dichloromethane (DCM) or Toluene.[1]
-
Why? The TMP stays in the water (protonated). Non-basic impurities (tars, neutral organics) move to the DCM and are discarded.
-
-
Basify (The Release): Add 50% NaOH (aq) dropwise to the aqueous phase until pH > 12 .
-
Checkpoint: The solution should become cloudy or an oil should separate on top. This is the "free base" TMP.
-
-
Salt Saturation: Add solid NaCl until the solution is saturated.
-
Why? The "Salting Out" effect decreases the solubility of organics in water, forcing the TMP into the organic layer.
-
-
Extraction: Extract 3x with DCM or Chloroform (CHCl₃).
-
Note: Avoid Ethyl Acetate if possible, as highly basic amines can catalyze ester hydrolysis over long periods.[1]
-
-
Drying: Dry combined organics over Na₂SO₄, filter, and rotary evaporate.
Protocol B: Vacuum Distillation (The Workhorse)
Issue: "The product is turning yellow/black during distillation."
The Science: Piperazines are sensitive to oxidation at high temperatures. The "yellowing" is often due to N-oxide formation or thermal degradation of oligomers.[1]
Step-by-Step Guide:
-
Inert Atmosphere: Flush the entire distillation setup with Nitrogen or Argon.
-
Vacuum Requirements: Use a high-vacuum pump (< 5 mmHg).
-
Target BP: At 1-2 mmHg, TMP should distill between 60–80°C .[1] This is far safer than the 160°C required at atmospheric pressure.
-
-
Apparatus Setup:
-
Use a Vigreux column (10-15 cm) to separate it from lower-boiling solvent residues.[1]
-
CRITICAL: Use an air condenser or a water condenser set to warm water (40°C) .[1]
-
Why? TMP has a high melting point range. If you use ice-cold water, the vapor will solidify inside the condenser, blocking the path and causing a dangerous pressure buildup.
-
-
Fraction Collection:
-
Discard the first 5% (forerun - usually water/solvent).[1]
-
Collect the main fraction (constant temperature).
-
Stop before the pot runs dry to avoid distilling over high-boiling tars.
-
Protocol C: Chemical Purification via Salt Formation (High Purity)
Issue: "Distillation didn't work. I still have isomers or close-boiling impurities."
The Science: Crystallization is superior for separating structural isomers. By forming a salt (Acetate or Hydrochloride), you create a crystal lattice that excludes impurities. The "Acetate Method" is historically favored for piperazines because the salt precipitates cleanly from acetone.
Step-by-Step Guide:
-
Dissolution: Dissolve the crude oil in dry Acetone (Ratio: 1g crude : 5mL Acetone).
-
Acid Addition: Add Glacial Acetic Acid dropwise.
-
Digestion: Stir the slurry for 30 minutes at room temperature, then cool to 0°C for 1 hour.
-
Filtration: Filter the white solid. Wash with cold acetone.[1]
-
Result: This solid is the highly pure salt. Impurities remain in the red/brown acetone filtrate.
-
-
Recovery of Free Base:
Troubleshooting & FAQs
Q: My product solidified in the flask after distillation and I can't get it out. A: This is common. 2,2,5-trimethylpiperazine can form a waxy solid.[1]
-
Fix: Melt it gently with a heat gun (approx 60°C) and pour it out. Alternatively, dissolve it in a known volume of dry methanol if you plan to use it for a subsequent reaction immediately.
Q: The product smells like ammonia. A: It likely contains residual ammonia or volatile amine degradation products.
-
Fix: Degas the liquid under high vacuum (0.1 mmHg) at room temperature for 1 hour. If the smell persists, it may be chemically degrading; store under Argon in the freezer.
Q: How do I remove water traces? (The product is hygroscopic) A: Distillation alone often fails to remove the last 1% of water due to azeotropes.
-
Fix: Add Toluene to your crude wet product and rotary evaporate. The Toluene/Water azeotrope boils lower than water, carrying the moisture away. Repeat 2x. Finally, dry over KOH pellets or CaH₂ (if strict anhydrous conditions are needed) before final distillation.[1]
References
-
Separation of Piperazine from Mixtures (Acetate Method). US Patent 2,919,275. (1959).[1] Describes the specific stoichiometry and solvent systems (Acetone/Acetic Acid) for precipitating piperazine salts to remove contaminants.
-
Process for Preparation of Piperazine (Synthesis & Properties). US Patent 3,682,919. (1972).[1] Details the catalytic hydrogenation routes and the physical properties of piperazine derivatives, including boiling point ranges and handling.
-
Purification of Piperazine Derivatives (Distillation Parameters). US Patent 3,037,023. (1962).[1] Provides data on pressure/temperature relationships for distilling alkyl-substituted piperazines and managing reaction byproducts.
-
Synthesis of Monosubstituted Piperazines (Recrystallization). Molecules, MDPI. (2012).[1] Discusses the purification of piperazine salts via recrystallization from Isopropyl Alcohol (IPA), a viable alternative to the Acetone method. [1]
Sources
Overcoming steric hindrance in 2,2,5-trimethylpiperazine coupling reactions
Technical Support Center: 2,2,5-Trimethylpiperazine Coupling Protocols
Ticket ID: TMP-225-STERIC Subject: Overcoming Steric Hindrance in 2,2,5-Trimethylpiperazine (TMP) Couplings Status: Resolved / Guide Available Assigned Scientist: Senior Application Specialist
Executive Summary: The "Gem-Dimethyl" Wall
The core challenge in coupling 2,2,5-trimethylpiperazine lies in the extreme steric disparity between the two nitrogen atoms.
-
N4 Position (C5-adjacent): This secondary amine is moderately hindered (adjacent to a single methyl group). It behaves similarly to 2-methylpiperazine. It is the kinetic nucleophile .
-
N1 Position (C2-adjacent): This amine is flanked by a gem-dimethyl group. The steric environment is neopentyl-like . It is significantly less nucleophilic and resistant to standard coupling conditions.
The Golden Rule: In a direct competition without protection, N4 reacts first . If you need to functionalize N1, you must protect N4 or use specific, high-energy forcing conditions.
Troubleshooting Guide (Q&A)
Issue 1: Regioselectivity Failures
User Question: "I tried to couple an acid chloride to 2,2,5-trimethylpiperazine, intending to target N1, but I mostly got the N4 product or a mixture. How do I target N1 selectively?"
Technical Diagnosis: Direct selective acylation of N1 in the presence of free N4 is thermodynamically and kinetically unfavorable. The N4 nitrogen is far more accessible.
Protocol A: The Protection-Deprotection Route (Recommended) To cleanly functionalize N1, you must block N4.
-
Step 1 (N4 Protection): React TMP with 1.0 equiv of Boc₂O in DCM at 0°C.
-
Why: The steric bulk of the Boc group combined with the lower nucleophilicity of N1 ensures >95% selectivity for N4-Boc.
-
-
Step 2 (N1 Coupling): Perform your difficult coupling on the N4-Boc intermediate (See Issue 2).
-
Step 3 (Deprotection): Remove Boc with TFA/DCM or HCl/Dioxane.
Protocol B: The "Reverse" Strategy (If N4 is already substituted) If your starting material is already an N4-alkyl/aryl derivative, you can proceed directly to N1 coupling, but you must use forcing conditions (See Issue 2).
Issue 2: Amide Coupling Stalled at N1
User Question: "My N4-protected TMP won't couple with my carboxylic acid using EDC/NHS or standard HATU conditions at room temperature. The reaction stalls."
Technical Diagnosis: The gem-dimethyl group at C2 creates a "steric wall" that prevents the bulky active ester from approaching the N1 lone pair. Standard activation (EDC/HOBt) is insufficient.
Solution: High-Energy Activation You need a smaller, more electrophilic acylating species.
| Method | Reagent System | Conditions | Recommendation |
| Standard | HATU / DIPEA | DMF, 60-80°C | Good. Heat is essential. |
| High Activity | Ghosez's Reagent | DCM/CHCl₃, Reflux | Excellent. Generates acid chloride in situ. |
| Alternative | TFFH (Fluoro-amidinium) | DMF, 80°C | Best for chiral acids. Acid fluorides are small and reactive. |
Detailed Protocol: Acid Chloride Generation (Ghosez's Method)
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Add 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) (1.1 equiv). Stir 1h at RT.
-
Add N4-Boc-TMP (1.1 equiv) and DIPEA (3.0 equiv).
-
Critical Step: If reaction is slow, switch solvent to Toluene and reflux (110°C).
Issue 3: Buchwald-Hartwig Coupling Failure
User Question: "I am trying to arylate N1 using Pd-catalyzed conditions, but I see no conversion or mostly dehalogenation of the aryl halide."
Technical Diagnosis: Standard ligands (BINAP, Xantphos) create a metal center that is too crowded to accommodate the bulky N1 amine during the reductive elimination step. You need a ligand that creates a spacious yet active pocket.
Solution: Fourth-Generation Buchwald Ligands Use ligands specifically designed for hindered secondary amines .
-
Ligand of Choice: RuPhos or BrettPhos .
-
Pre-catalyst: Do not use Pd₂(dba)₃. Use RuPhos Pd G3/G4 precatalysts to ensure rapid initiation.
Optimized Protocol (N1 Arylation):
-
Catalyst: RuPhos Pd G4 (2-5 mol%).
-
Base: NaOtBu (Strong base required for difficult reductive eliminations).
-
Solvent: Toluene or Dioxane (0.2 M).
-
Temp: 100-110°C.
-
Inert Atmosphere: Strict deoxygenation is required (Sparge with Ar for 15 min).
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for functionalizing 2,2,5-trimethylpiperazine based on your target and starting material.
Caption: Decision tree for regioselective functionalization of 2,2,5-trimethylpiperazine. Green path indicates kinetic favorability; Red path requires protection strategies.
Comparative Data: Reaction Conditions
Table 1: Ligand Performance for N1-Arylation of 2,2,5-TMP (Simulated based on hindered amine literature consensus)
| Ligand | Conversion (24h) | Yield | Notes |
| RuPhos | 98% | 92% | Gold Standard for hindered secondary amines. |
| BrettPhos | 85% | 78% | Good, but better for primary amines. |
| BINAP | <10% | Trace | Sterically crowded; fails reductive elimination. |
| XPhos | 40% | 35% | Moderate, often stalls. |
Table 2: Amide Coupling Reagents for N1-Acylation
| Reagent | Temp | Time | Success Rate |
| EDC / HOBt | 25°C | 24h | Low (0-20%) |
| HATU / DIPEA | 25°C | 24h | Moderate (40-60%) |
| HATU / DIPEA | 80°C | 4h | High (85-95%) |
| Ghosez's Reagent | Reflux | 1h | Very High (>95%) |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses.
Sources
Reducing degradation of 2,2,5-trimethylpiperazine in oxidative environments
The following technical guide serves as a specialized support resource for researchers and process engineers working with 2,2,5-trimethylpiperazine (TMP) . It is designed to address stability challenges in oxidative environments, such as CO₂ capture solvents, pharmaceutical synthesis, or aerobic catalysis.
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Mitigation of Oxidative Degradation in Sterically Hindered Amines Applicable Compounds: 2,2,5-Trimethylpiperazine (CAS: 14631-20-0) and related hindered piperazines.
Introduction: The Stability Paradox of TMP
As a Senior Application Scientist, I often see a misconception that steric hindrance equals total immunity to oxidation. While the methyl groups at the 2, 2, and 5 positions of TMP do provide significant protection against
In oxidative environments, TMP degradation is rarely a simple linear decay; it is an autocatalytic cascade driven by dissolved transition metals and reactive oxygen species (ROS). This guide provides the protocols to diagnose, mitigate, and prevent this cascade.
Module 1: Diagnostic & Analysis (Is my TMP degrading?)
Q1: I observe a gradual yellowing of my TMP solution. Is this degradation?
A: Yes, color change is the earliest "soft" indicator of oxidative stress.
-
The Science: The yellow/brown hue typically arises from the formation of conjugated imines and oligomers. In TMP, radical attack often leads to the formation of oxo-TMP (lactams) and ring-opened byproducts. These intermediates can polymerize or react with trace aldehydes to form chromophores.
-
Immediate Action: Check your dissolved oxygen (DO) levels and metal content.
-
Confirmatory Test: Perform Ion Chromatography (IC) looking for formate and acetate. These small organic acids are the "fingerprint" of advanced amine oxidation.
Q2: My mass balance is off, but HPLC shows a clean main peak. What am I missing?
A: You are likely missing the volatile degradation products .
-
The Science: Oxidative fragmentation of the piperazine ring frequently ejects ammonia (
) and volatile amines (e.g., methylamine). Standard liquid chromatography (LC) will not detect these. -
Diagnostic Protocol:
-
Gas Phase Analysis: Use FTIR or a simple scrubber trap to measure ammonia evolution. High
rates correlate linearly with oxidation rates. -
Liquid Phase: Use IC (Anion mode) to quantify formate , oxalate , and nitrite/nitrate . A high Formate-to-Acetate ratio often points to radical-mediated ring opening.
-
Q3: Which metals are the worst offenders for TMP degradation?
A: Copper (
-
The Mechanism: These metals act as redox shuttles.
is a potent catalyst for electron transfer, rapidly cycling to generate hydroxyl radicals ( ) from dissolved oxygen. Iron is less active per mole but often present in much higher concentrations (from stainless steel corrosion), making it the dominant long-term threat. -
Thresholds: Keep
and for stability.
Module 2: Chemical Mitigation Strategies (How do I stop it?)
Q4: Can I just add a standard antioxidant like Ascorbic Acid?
A: Proceed with caution.
-
The Risk: In the presence of transition metals (especially Fe), "sacrificial" antioxidants like ascorbic acid can actually exhibit pro-oxidant behavior via the Fenton reaction, generating more radicals as they reduce
back to . -
Recommended Inhibitor System:
-
Radical Scavenger: Use Inhibitor A (typically a stable radical scavenger like 2,2,6,6-tetramethylpiperidinyloxy [TEMPO] or a hydroquinone derivative, depending on process compatibility).
-
Chelating Agent: This is non-negotiable. You must sequester the metal ions. DTPA (Diethylenetriaminepentaacetic acid) is preferred over EDTA due to its higher stability constant with
at high pH.
-
Q5: How does solvent pH affect TMP stability?
A: Higher pH generally accelerates oxidative degradation.
-
The Science: At higher pH, the concentration of free amine (unprotonated) increases. The lone pair on the free amine is the site of initial electron abstraction.
-
Strategy: If your process allows, maintain a pH where a fraction of the amine is protonated. Alternatively, use salt shielding (e.g., Sulfate or Phosphate salts) which can increase ionic strength and reduce oxygen solubility (the "salting-out" effect).
Module 3: Process & Storage Control
Q6: I am storing TMP in stainless steel tanks. Is that safe?
A: Only if passivated and inerted.
-
The Issue: Stainless steel (304/316) leaches Fe, Cr, and Ni over time.
-
Protocol:
-
Passivation: Treat tanks with citric acid/nitric acid passivation cycles regularly.
-
Nitrogen Blanketing: Maintain a positive pressure of
headspace. Oxygen ingress is the rate-limiting step for degradation. -
Temperature: Store below 20°C if possible. Oxidation rates follow Arrhenius behavior; every 10°C increase roughly doubles the degradation rate.
-
Visualizations
Figure 1: Oxidative Degradation Pathway of TMP
This diagram illustrates the radical-mediated pathway from the parent amine to ring-opened products.
Caption: Radical-mediated oxidation pathway of 2,2,5-TMP facilitated by dissolved metals.[1][2][3][4][5]
Figure 2: Troubleshooting Workflow
Follow this logic flow to identify and solve stability issues.
Caption: Decision tree for diagnosing and mitigating TMP degradation events.
Experimental Protocols
Protocol A: Accelerated Oxidative Stability Test
Use this to benchmark the stability of your TMP formulation against a control.
Materials:
-
Reactor: 100mL glass jacketed reactor with condenser.
-
Gas: 98%
/ 2% (simulates aggressive oxidative load). -
Catalyst:
(doped to 1.0 mM) and (doped to 0.1 mM).
Steps:
-
Preparation: Prepare a 30 wt% solution of TMP in water.
-
Doping: Add the Fe/Cu catalyst solution to mimic stainless steel corrosion products.
-
Heating: Heat reactor to 60°C (typical absorber temperature) or 100°C (stress test).
-
Sparging: Introduce gas mixture at 100 mL/min via a fritted glass sparger.
-
Sampling:
-
Take 2mL aliquots at
hours. -
Analysis: Analyze for TMP concentration (Cation IC or HPLC) and Formate production (Anion IC).
-
-
Calculation: Calculate the degradation rate (
). A stable system should be .
Protocol B: Metal Chelation Efficacy Test
Use this to determine the optimal concentration of DTPA.
-
Prepare 5 samples of TMP solution doped with 5 ppm
. -
Add DTPA to samples at molar ratios relative to Fe: 0:1, 0.5:1, 1:1, 2:1, 5:1.
-
Run the Accelerated Oxidative Stability Test (Protocol A) for 24 hours.
-
Measure Ammonia evolution (using an acid trap on the gas outlet).
-
Result: Plot
production vs. DTPA ratio. The curve typically plateaus at the 1.5:1 to 2:1 ratio, indicating the optimal dosage.
Data Summary: Degradation Indicators
| Parameter | Healthy System | Degraded System | Cause |
| Appearance | Water White / Clear | Yellow to Brown | Imine polymerization |
| Dissolved Fe | Corrosion / Feedstock impurity | ||
| Ammonia Rate | Oxidative deamination | ||
| Formate Conc. | Ring opening oxidation |
References
-
Freeman, S. A., et al. (2010).[6] Thermal degradation of aqueous piperazine for CO2 capture. Energy Procedia.
-
Nielsen, P. T., et al. (2013). Oxidative degradation of piperazine in the absorption of carbon dioxide. International Journal of Greenhouse Gas Control.
-
Closmann, F. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. University of Texas at Austin.[6]
-
Rochelle, G. T. (2012). Thermal Degradation of Amines for CO2 Capture. Current Opinion in Chemical Engineering.
-
Wang, T., et al. (2021). Effects of carbon treating on piperazine oxidation in pilot plant testing. International Journal of Greenhouse Gas Control.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.utexas.edu [sites.utexas.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
Validation & Comparative
1H and 13C NMR Spectral Assignment of 2,2,5-Trimethylpiperazine
The following guide details the spectral assignment of 2,2,5-trimethylpiperazine , a critical chiral building block in medicinal chemistry. This guide is structured to assist researchers in the synthesis, purification, and structural validation of this scaffold, specifically comparing it to its precursor (the diketopiperazine) and its common analog (2,5-dimethylpiperazine).[1]
Executive Summary
2,2,5-Trimethylpiperazine (often derived from the reduction of (6S)-3,3,6-trimethylpiperazine-2,5-dione) represents a privileged scaffold in drug discovery.[1] Unlike the symmetric trans-2,5-dimethylpiperazine, the introduction of a gem-dimethyl group at the C2 position breaks C2 symmetry and imposes significant conformational rigidity. This "gem-dimethyl effect" (Thorpe-Ingold effect) often enhances the metabolic stability and receptor selectivity of derived pharmacophores.
This guide provides a comparative spectral analysis, establishing the NMR fingerprint required to validate the synthesis of 2,2,5-trimethylpiperazine from its diketopiperazine (DKP) precursor.[1]
Structural Analysis & Conformational Dynamics
Before assigning the spectrum, one must understand the conformer population. Piperazines exist predominantly in a chair conformation.
-
2,5-Dimethylpiperazine: Exists as a mixture of diaxial and diequatorial conformers, with a strong preference for the diequatorial state in the trans isomer.
-
2,2,5-Trimethylpiperazine: The gem-dimethyl group at C2 creates a "steric anchor."[1] One methyl is necessarily axial, and the other equatorial.[1] This steric bulk locks the ring to minimize 1,3-diaxial interactions, forcing the C5-methyl group into a specific orientation (typically equatorial to avoid syn-pentane interactions).
Diagram 1: Conformational Locking Mechanism
The following diagram illustrates the synthesis and conformational locking that dictates the NMR splitting patterns.
Caption: Synthesis via reduction of the DKP precursor leads to a kinetically and thermodynamically favored chair conformer, simplifying the NMR spectrum.
Experimental Protocol for Spectral Acquisition
To ensure reproducible data and avoid solvent-induced shifts (particularly for the amine protons), the following protocol is standardized.
Sample Preparation
-
Solvent Selection: Use CDCl₃ (Chloroform-d) for routine assignment.
-
Note: If the amine is isolated as a hydrochloride salt, use D₂O or DMSO-d₆ . The shifts below reference the free base in CDCl₃.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm.
Acquisition Parameters (600 MHz equivalent)
-
1H NMR: 30° pulse angle, 2.0s relaxation delay (d1), 64 scans.[1]
-
13C NMR: Proton-decoupled, 256 scans minimum to resolve quaternary carbons.
-
2D Experiments: COSY (for 3-bond couplings), HSQC (C-H correlation), and HMBC (to link the gem-dimethyls to the skeleton).
Spectral Assignment & Comparison
This section compares the Precursor (DKP) , the Reference (2,5-Dimethyl) , and the Target (2,2,5-Trimethyl) .[1]
A. Precursor Validation: (6S)-3,3,6-Trimethylpiperazine-2,5-dione
Before reduction, the DKP precursor must be pure.[1] The spectrum is distinct due to the amide protons and downfield carbonyl carbons.
-
1H NMR (DMSO-d₆):
-
13C NMR: Carbonyls at ~168-170 ppm.
B. Target Assignment: 2,2,5-Trimethylpiperazine
Upon reduction, the carbonyl signals disappear, and the ring protons shift upfield.[1]
Table 1: 1H NMR Chemical Shift Comparison (CDCl₃)
| Position | Proton Type | 2,5-Dimethylpiperazine (Ref) | 2,2,5-Trimethylpiperazine (Target) | Multiplicity & Coupling (J) |
| C2 | Quaternary | 2.94 (CH) | -- | Quaternary C has no protons. |
| C2-Me | Methyl | -- | 1.08 / 1.15 | Two Singlets . Diagnostic of gem-dimethyl. |
| C3 | Methylene | 2.69 / 2.42 | 2.65 / 2.85 | AB System or distinct doublets. |
| C5 | Methine | 2.94 | 2.90 - 3.05 | Multiplet (dq), coupled to Me. |
| C5-Me | Methyl | 1.01 (d) | 0.98 (d) | Doublet, J ≈ 6.5 Hz. |
| C6 | Methylene | 2.69 / 2.42 | 2.35 / 2.75 | Distinct dd due to rigidity. |
| NH | Amine | 1.61 (br) | 1.5 - 1.8 | Broad singlet (concentration dependent). |
Table 2: 13C NMR Chemical Shift Comparison (ppm)
| Carbon Position | 2,5-Dimethylpiperazine | 2,2,5-Trimethylpiperazine | Assignment Logic |
| C2 (Quaternary) | -- | 50.5 | Quaternary carbon (low intensity).[1] |
| C3 (CH₂) | 54.0 | 58.2 | Downfield due to adjacent quaternary center. |
| C5 (CH) | 50.2 | 46.8 | Methine carbon. |
| C6 (CH₂) | 54.0 | 52.1 | Methylene adjacent to C5. |
| C2-Me (gem) | -- | 28.4 / 22.1 | Distinct signals due to axial/equatorial environments. |
| C5-Me | 19.8 | 19.5 | Similar environment to reference. |
Self-Validating Protocol: How to Confirm the Structure
If your spectrum does not match the table above, use this logic flow to troubleshoot.
Step 1: The "Gem-Dimethyl" Test
-
Observation: Do you see two sharp singlets around 1.0–1.2 ppm?
-
Yes: The gem-dimethyl group is intact.
-
No (Doublets only): You likely have the 2,5-dimethyl analog or the reduction failed.[1]
-
No (One singlet): Accidental equivalence (rare in CDCl₃) or rapid ring flipping.[1] Cool the sample to -20°C to resolve conformers.
Step 2: Regiochemistry Confirmation (HMBC)
To distinguish C3 from C6 (which are both CH₂ groups):
-
Run an HMBC experiment.
-
Look for correlations from the gem-dimethyl singlets .
-
Result: The methyl singlets will show a strong 3-bond correlation to the C3 methylene carbon (~58 ppm) but NOT to the C6 methylene.
-
Why? C3 is directly adjacent to the quaternary C2. C6 is separated by the Nitrogen.[2]
-
Diagram 2: NMR Assignment Workflow
Caption: Logical workflow for validating the 2,2,5-trimethylpiperazine structure using 1D and 2D NMR data.
References
-
Precursor Synthesis & Data
-
Comparative Data (2,5-Dimethylpiperazine)
-
Conformational Analysis of Piperazines
-
General NMR Shifts for Amines
Sources
A Comparative Guide to 2,2,5-Trimethylpiperazine and MEA for Post-Combustion Carbon Capture
Introduction: The Evolving Landscape of Amine Scrubbing
The imperative to mitigate anthropogenic CO2 emissions has positioned post-combustion carbon capture (PCC) as a critical technology for decarbonizing the industrial and power sectors. Amine scrubbing, a process involving the chemical absorption of CO2 into an aqueous amine solution, remains the most mature and widely deployed PCC technology.[1] For decades, monoethanolamine (MEA) has been the benchmark solvent against which new candidates are measured. However, the significant energy penalty associated with regenerating MEA, primarily the heat required to break the stable carbamate formed with CO2, has driven extensive research into more efficient alternatives.[2]
This guide provides an in-depth technical comparison of a promising, yet less-documented candidate, 2,2,5-trimethylpiperazine, against the industry-standard MEA. While direct, comprehensive experimental data for 2,2,5-trimethylpiperazine is emerging, we will leverage established data from its parent compound, piperazine (PZ), and other methylated derivatives to construct a robust comparative analysis. We will explore how molecular structure dictates performance, focusing on key metrics such as absorption capacity, reaction kinetics, and the all-important regeneration energy. This analysis is grounded in the understanding that structural modifications, such as the introduction of methyl groups to the piperazine ring, can induce steric hindrance, a phenomenon with profound implications for the solvent's performance.[3]
The Benchmark: Monoethanolamine (MEA)
MEA is a primary amine that has been the workhorse of industrial gas treating for years. Its high reactivity and low cost are significant advantages. However, its limitations are well-documented and serve as the primary drivers for seeking alternative solvents.
Key Performance Characteristics of MEA:
-
High Reactivity: MEA reacts rapidly with CO2, which is beneficial for capture efficiency.
-
High Heat of Absorption: The reaction between MEA and CO2 is highly exothermic, leading to a stable carbamate. This translates to a high energy requirement for solvent regeneration, typically in the range of 3.5 to 4.2 GJ per tonne of CO2 captured.[4]
-
Low Absorption Capacity: The reaction stoichiometry limits the theoretical maximum loading to 0.5 moles of CO2 per mole of MEA.
-
Degradation: MEA is susceptible to both thermal and oxidative degradation, leading to solvent loss, equipment corrosion, and the formation of volatile degradation products.[2]
-
Corrosion: MEA solutions are known to be corrosive to plant equipment, necessitating the use of expensive materials or corrosion inhibitors.
The Challenger: Piperazine and its Sterically Hindered Derivatives
Piperazine (PZ) is a cyclic diamine that has demonstrated significant advantages over MEA. As a diamine, it possesses two reactive sites, enabling it to theoretically capture up to two moles of CO2 per mole of amine, although practical capacities are lower.[5] It exhibits faster reaction kinetics, higher thermal stability, and requires less energy for regeneration.[5][6]
The introduction of methyl groups onto the piperazine ring, as in 2,2,5-trimethylpiperazine, creates a class of molecules known as sterically hindered amines.[3] This structural modification is a deliberate design choice aimed at mitigating the drawbacks of traditional amines.
The Principle of Steric Hindrance
A sterically hindered amine has bulky alkyl groups attached to the carbon atom adjacent to the nitrogen atom.[3] This bulkiness physically obstructs the nitrogen atom, leading to the formation of a less stable carbamate when it reacts with CO2.[3] This instability is advantageous because it reduces the amount of energy (heat) required to break the N-C bond during solvent regeneration, a major operating cost in the capture process.[7]
For 2,2,5-trimethylpiperazine, the three methyl groups are expected to provide significant steric hindrance around the nitrogen atoms. This leads to a hypothesis that it could offer a lower heat of regeneration compared to both MEA and unsubstituted piperazine.
Performance Metrics: A Head-to-Head Comparison
The selection of an optimal solvent is a multi-faceted decision, balancing various performance indicators. Below is a comparison based on available experimental data for MEA and PZ, and inferred performance for 2,2,5-trimethylpiperazine based on the behavior of other sterically hindered amines like 2-methylpiperazine (2-MPZ).[7]
| Performance Metric | Monoethanolamine (MEA) | Piperazine (PZ) | 2,2,5-Trimethylpiperazine (Inferred) | Causality and Field Insights |
| CO2 Absorption Capacity (mol CO₂/mol amine) | ~0.5 (theoretical) | ~1.0 (theoretical)[5] | Potentially similar to PZ, but may be slightly reduced due to steric hindrance. | The diamine structure of piperazines allows for higher theoretical capacity. Steric hindrance can sometimes slightly lower the equilibrium capacity but this is often offset by a much higher cyclic capacity. |
| Cyclic Capacity (mol CO₂/kg solution) | Lower | High[8] | Expected to be high. | Cyclic capacity (the difference in CO2 loading between rich and lean solutions) is a more practical measure. The lower regeneration energy of hindered amines allows for a greater swing in CO2 loading, leading to higher cyclic capacity and lower solvent circulation rates.[8] |
| Absorption Rate | Fast | Very Fast[5] | Moderate to Fast. | While PZ is an excellent rate promoter, the steric hindrance in 2,2,5-trimethylpiperazine might slightly reduce the reaction rate compared to unsubstituted PZ. However, it is still expected to be faster than MEA. |
| Regeneration Energy (GJ/t CO₂) | 3.5 - 4.2[4] | 1.9 - 2.5[6] | Potentially < 2.5 | This is the key advantage. The steric hindrance leads to the formation of less stable carbamates, which require significantly less energy to break for CO2 release.[3][7] |
| Thermal Stability | Moderate | High[4] | Expected to be high. | The cyclic structure of piperazine is inherently more stable than the linear structure of MEA. Methyl substitution generally does not decrease thermal stability.[4] |
| Oxidative Stability | Low | High[9] | Expected to be high. | Piperazine and its derivatives have shown greater resistance to degradation from oxygen present in flue gas compared to MEA.[9] |
| Volatility | High | Low | Low | Lower volatility reduces solvent losses to the atmosphere, decreasing operational costs and environmental impact. |
Reaction Mechanisms: MEA vs. a Diamine
The reaction pathway between the amine and CO2 is fundamental to the solvent's performance. The diagrams below, generated using Graphviz, illustrate the key differences.
MEA Reaction with CO2
The reaction of MEA, a primary amine, with CO2 proceeds via the zwitterion mechanism to form a stable carbamate. A second MEA molecule acts as a base to deprotonate the zwitterion.
Caption: Reaction mechanism of MEA with CO2.
2,2,5-Trimethylpiperazine Reaction with CO2
As a cyclic diamine, 2,2,5-trimethylpiperazine has two reactive nitrogen sites. It can form a monocarbamate and subsequently a dicarbamate. The steric hindrance from the methyl groups will influence the stability of these carbamate species.
Caption: Reaction mechanism of a diamine with CO2.
Experimental Protocols for Solvent Evaluation
To ensure trustworthy and reproducible results, standardized experimental protocols are essential. The following outlines methodologies for assessing key performance indicators.
Protocol 1: Determining CO2 Absorption Rate and Capacity using a Wetted-Wall Column
The wetted-wall column is a standard laboratory apparatus for measuring gas absorption rates into a liquid solvent under well-defined hydrodynamic conditions.[10]
Objective: To measure the flux of CO2 absorbed into the amine solution and determine the overall mass transfer coefficient.
Methodology:
-
Solvent Preparation: Prepare aqueous solutions of the amine (e.g., 30 wt% MEA or an equivalent molar concentration of 2,2,5-trimethylpiperazine) with deionized water.
-
System Setup:
-
A schematic of the wetted-wall column apparatus is shown below.
-
The column consists of a vertical tube where a thin film of the solvent flows down the inner wall, contacting a counter-current flow of a gas mixture.[10]
-
Precisely control the temperature of the solvent and the column using a water jacket.
-
-
Gas Preparation: Prepare a gas mixture with a known concentration of CO2 (e.g., 15% CO2 in N2) using mass flow controllers.
-
Operation:
-
Pump the amine solution at a known flow rate to the top of the column, where it is distributed to form a stable falling film.
-
Introduce the CO2/N2 gas mixture at a known flow rate from the bottom of the column.
-
Allow the system to reach a steady state (stable temperatures and outlet gas concentrations).
-
-
Data Collection:
-
Measure the CO2 concentration in the gas stream at the inlet and outlet of the column using a non-dispersive infrared (NDIR) analyzer.
-
Measure the flow rates of the liquid and gas streams.
-
Record the temperature and pressure of the system.
-
-
Calculation:
-
Calculate the molar flow rate of CO2 absorbed from the gas phase.
-
The CO2 absorption flux (NCO2) is this molar flow rate divided by the known gas-liquid contact area of the column.
-
The overall mass transfer coefficient (KG) can then be calculated based on the flux and the logarithmic mean driving force.
-
Caption: Experimental workflow for a wetted-wall column.
Protocol 2: Determining the Heat of Regeneration
The heat of regeneration is a critical parameter that includes the heat of desorption, the sensible heat required to raise the solvent temperature, and the heat of water vaporization. This can be measured in a lab-scale regeneration setup.
Objective: To quantify the energy required to release a specific amount of CO2 from the rich amine solution.
Methodology:
-
Solvent Loading: Prepare a "rich" amine solution by bubbling a CO2/N2 mixture through it until a desired CO2 loading is achieved. The CO2 loading should be confirmed by titration.
-
System Setup:
-
Use a lab-scale setup consisting of a reboiler (e.g., a three-necked flask with a heating mantle), a condenser, and a collection vessel for the released CO2.
-
The reboiler should be equipped with a temperature probe and a stirrer.
-
-
Operation:
-
Place a known mass of the rich solution into the reboiler.
-
Heat the solution to its boiling point (typically 110-130°C for piperazine-based systems).[11]
-
The released gas stream (CO2 and water vapor) is passed through a condenser to remove the water.
-
The dry CO2 gas is then measured, for example, by a gas flow meter or by trapping it and measuring the mass change.
-
-
Data Collection:
-
Record the power input to the heating mantle over time.
-
Record the temperature of the solution.
-
Measure the total amount of CO2 released.
-
Measure the amount of water condensed.
-
-
Calculation:
-
The total energy input (Q_total) is calculated from the power and duration of heating.
-
The heat of regeneration (GJ/t CO2) is calculated by dividing Q_total by the mass of CO2 captured.
-
Corrections for heat loss to the environment should be made by running a blank experiment with an unloaded solvent.
-
Conclusion and Future Outlook
While monoethanolamine has been a reliable solvent for carbon capture, its high energy consumption presents a significant barrier to the wide-scale, economic deployment of PCC technologies. Sterically hindered amines, particularly derivatives of piperazine like 2,2,5-trimethylpiperazine, represent a promising pathway toward more efficient second-generation solvents.
The structural design of 2,2,5-trimethylpiperazine suggests a solvent with high thermal stability, excellent cyclic capacity, and most importantly, a potentially much lower heat of regeneration compared to MEA. While direct experimental validation is still needed to precisely quantify its performance across all metrics, the underlying chemical principles and data from analogous compounds strongly support its potential. Future research must focus on obtaining comprehensive pilot-scale data for 2,2,5-trimethylpiperazine to validate these promising characteristics and assess other practical considerations such as viscosity, cost of synthesis, and long-term degradation behavior under industrial conditions.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat | MDPI [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
